molecular formula C14H20BrN3O3 B582049 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine CAS No. 914347-76-5

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Cat. No.: B582049
CAS No.: 914347-76-5
M. Wt: 358.236
InChI Key: GKKCIZYFXVJWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a protected chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly for the synthesis of more complex, biologically active molecules. The compound features a piperidine ring, a privileged scaffold in pharmaceuticals, which is functionalized with a 5-bromopyrimidine group and protected by a tert-butyloxycarbonyl (Boc) group. The piperidine motif is renowned for its ability to enhance the druggability of lead compounds by improving metabolic stability, facilitating transport through biological membranes, and optimizing key pharmacokinetic (ADME) properties . The bromine atom on the pyrimidine ring serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse structural elements. This makes the reagent a critical building block for constructing potential inhibitors for various therapeutic targets. The presence of the Boc protecting group allows for selective deprotection under mild acidic conditions to reveal the secondary amine, enabling further diversification of the piperidine nitrogen. Piperidine-containing compounds are frequently explored in the development of new therapeutic agents, including anticancer drugs and central nervous system (CNS) active compounds . This reagent is specifically designed for use in research laboratories to advance the development of novel bioactive molecules.

Properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCIZYFXVJWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661757
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-76-5
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process: the preparation of the precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate (also known as 1-Boc-3-hydroxypiperidine), followed by its coupling with a suitable 5-bromopyrimidine derivative via a Williamson ether synthesis. This guide details the experimental protocols for these key steps, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The hydroxyl group of 1-Boc-3-hydroxypiperidine, acting as a nucleophile, displaces a leaving group on the 2-position of a 5-bromopyrimidine ring. The most common and effective approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, followed by its reaction with an electrophilic pyrimidine derivative.

The overall synthetic transformation can be visualized as follows:

G cluster_0 Step 1: Synthesis of 1-Boc-3-hydroxypiperidine cluster_1 Step 2: Williamson Ether Synthesis 3-hydroxypyridine 3-hydroxypyridine 1-Boc-3-hydroxypyridine 1-Boc-3-hydroxypiperidine 3-hydroxypyridine->1-Boc-3-hydroxypyridine Boc2O, Base 1-Boc-3-hydroxypiperidine_2 1-Boc-3-hydroxypiperidine final_product This compound 1-Boc-3-hydroxypiperidine_2->final_product Base (e.g., NaH) Solvent (e.g., DMF) 2_chloro_5_bromopyrimidine 2-chloro-5-bromopyrimidine 2_chloro_5_bromopyrimidine->final_product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key precursor and the final product.

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

There are multiple routes to synthesize 1-Boc-3-hydroxypiperidine. A common and efficient method involves the Boc protection of 3-hydroxypiperidine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-HydroxypiperidineC₅H₁₁NO101.15
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Tetrahydrofuran (THF)C₄H₈O72.11
Water (H₂O)H₂O18.02
Diethyl ether (Et₂O)C₄H₁₀O74.12
Potassium bisulfate (KHSO₄)KHSO₄136.17
Brine (saturated NaCl solution)NaCl, H₂O-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • To a solution of 3-hydroxypyridine in an appropriate solvent, add di-tert-butyl dicarbonate and a suitable base.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-3-hydroxypiperidine.

Quantitative Data for Step 1:

A typical procedure for the Boc protection of 3-hydroxypiperidine is as follows: To a solution of 3-hydroxypiperidine (1.0 eq) in a mixture of THF and water, sodium bicarbonate (2.0 eq) is added, followed by di-tert-butyl dicarbonate (1.2 eq). The reaction is stirred at room temperature for 16 hours. After workup and purification, yields are typically high, often in the range of 90-98%.

Step 2: Synthesis of this compound

This step involves the Williamson ether synthesis, coupling 1-Boc-3-hydroxypiperidine with a suitable 2-substituted-5-bromopyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The use of a strong base is crucial for the deprotonation of the hydroxyl group.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
1-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.26
2-Chloro-5-bromopyrimidineC₄H₂BrClN₂193.43
Sodium hydride (NaH), 60% dispersion in mineral oilNaH24.00
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl, H₂O-
Ethyl acetate (EtOAc)C₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl, H₂O-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1-1.5 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-chloro-5-bromopyrimidine (1.0-1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Quantitative Data for Step 2:

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product, highlighting the key transformations.

G Start Start 3_HP 3-Hydroxypiperidine Start->3_HP Boc_Protection Boc Protection 3_HP->Boc_Protection 1_Boc_3_HP 1-Boc-3-hydroxypiperidine Boc_Protection->1_Boc_3_HP Alkoxide_Formation Alkoxide Formation (with NaH) 1_Boc_3_HP->Alkoxide_Formation Alkoxide Piperidin-3-olate Alkoxide_Formation->Alkoxide Williamson_Ether_Synthesis Williamson Ether Synthesis Alkoxide->Williamson_Ether_Synthesis 2_Cl_5_Br_Pyr 2-Chloro-5-bromopyrimidine 2_Cl_5_Br_Pyr->Williamson_Ether_Synthesis Final_Product This compound Williamson_Ether_Synthesis->Final_Product End End Final_Product->End

Figure 2: Logical workflow of the synthesis of this compound.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on well-established organic chemistry principles. The key steps, Boc protection and Williamson ether synthesis, are high-yielding and scalable, making this pathway suitable for the production of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly the exclusion of moisture during the alkoxide formation and ether synthesis steps, is critical for achieving optimal results. This guide provides the necessary foundational knowledge for researchers and drug development professionals to successfully synthesize this valuable compound.

Technical Guide: Physicochemical Properties of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a heterocyclic organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring linked to a bromopyrimidine moiety via an ether linkage, presents several sites for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside proposed experimental protocols for its synthesis and analysis, to support its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₀BrN₃O₃[1][2]
Molecular Weight 358.23 g/mol [1][2]
CAS Number 914347-76-5[1][2]
Density 1.394 g/cm³[2]
Boiling Point 451.6 °C at 760 mmHg[2]
Flash Point 226.9 °C[2]
Exact Mass 357.06900 u[2]
LogP 2.95530[2]
Refractive Index 1.548[2]
Melting Point Not available[2]

Experimental Protocols

Due to the limited availability of published experimental data for this compound, the following protocols are proposed based on established synthetic and analytical methodologies for structurally related compounds.

Synthesis: Williamson Ether Synthesis

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide of 1-Boc-3-hydroxypiperidine would react with 2,5-dibromopyrimidine.

Materials:

  • 1-Boc-3-hydroxypiperidine

  • 2,5-dibromopyrimidine

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of 2,5-dibromopyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Workflow

A standard workflow for the characterization and purity assessment of the synthesized compound would involve the following techniques:

  • Thin Layer Chromatography (TLC): Used for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would be a mixture of hexane and ethyl acetate. Visualization can be achieved using UV light (254 nm) and/or a potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound. ¹H NMR and ¹³C NMR spectra should be acquired. The chemical shifts, multiplicities, and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide detailed structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated molecular weight.

Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflow, as well as a general workflow for drug discovery and development, which is relevant to the potential applications of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthetic Protocol cluster_analysis Analytical Workflow Reactants 1-Boc-3-hydroxypiperidine + 2,5-dibromopyrimidine Reaction Williamson Ether Synthesis (NaH, DMF) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Silica Gel Chromatography Crude->Purification Pure Pure Compound Purification->Pure TLC TLC Monitoring Pure->TLC HPLC HPLC Purity Pure->HPLC NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS Characterization Structural Confirmation & Purity Assessment

Caption: Proposed workflow for the synthesis and analysis of this compound.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS, Fragment Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vitro & In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for drug discovery and development.

References

Structural and Conformational Analysis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages analogous data from closely related structures, including 5-bromopyrimidine and N-Boc-3-substituted piperidines, to predict its structural features and conformational behavior. This document outlines standard experimental protocols for its synthesis and characterization and employs computational modeling principles to discuss its likely three-dimensional structure. All quantitative data from analogous compounds are summarized for comparative purposes, and key concepts are visualized using logical diagrams.

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring, a widely recognized privileged scaffold in medicinal chemistry, and a brominated pyrimidine moiety, a common pharmacophore. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step organic syntheses. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for elucidating its structure-activity relationships (SAR) and for designing novel therapeutic agents. This guide provides a detailed examination of its probable structural characteristics.

Predicted Structural Analysis

While a specific crystal structure for this compound is not publicly available, its structural parameters can be inferred from crystallographic data of its constituent fragments and related molecules.[1][2]

Piperidine Ring Conformation

The N-Boc-3-substituted piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain.[3][4] The bulky Boc group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The 3-(5-Bromopyrimidin-2-yloxy) substituent can exist in either an axial or equatorial position, leading to two possible chair conformers in equilibrium.

The conformational preference of the 3-substituent is influenced by a balance of steric and electronic factors.[5][6] For 3-substituted piperidines, the equatorial conformer is often favored to reduce steric hindrance.[7]

5-Bromopyrimidine Moiety

The 5-bromopyrimidine ring is an aromatic heterocycle and is therefore planar. X-ray crystallographic data for 5-bromopyrimidine itself and its derivatives confirm this planarity.[1][2] The ether linkage to the piperidine ring introduces a degree of rotational freedom.

Table 1: Predicted Bond Lengths and Angles

ParameterPredicted ValueBasis of Prediction
C-N (Boc)~1.48 ÅAnalogy to N-Boc-piperidines
C=O (Boc)~1.22 ÅAnalogy to N-Boc-piperidines
C-O (ether)~1.36 ÅAnalogy to aryl ethers
C-Br~1.90 ÅAnalogy to brominated pyrimidines[2]
Piperidine C-N-C angle~112°General piperidine structures
Pyrimidine C-N-C angle~116°Analogy to pyrimidine derivatives[1]

Note: These values are estimations based on data from analogous structures and may differ from experimental values for the target molecule.

Conformational Analysis

The overall conformation of this compound is primarily determined by the chair equilibrium of the piperidine ring and the rotation around the C-O-C ether linkage.

G cluster_piperidine Piperidine Ring Conformation cluster_substituent Substituent Orientation Axial Axial Conformer (3-substituent axial) Equatorial Equatorial Conformer (3-substituent equatorial) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip Gauche Gauche Conformer (Rotation around C-O-C) Anti Anti Conformer (Rotation around C-O-C) Gauche->Anti Rotation Anti->Gauche Rotation

Caption: Conformational equilibria in this compound.

The energy difference between the axial and equatorial conformers will dictate the predominant species in solution. This can be experimentally determined using NMR spectroscopy and computationally modeled.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and structural characterization of this compound, based on established methodologies for similar compounds.[8][9]

Synthesis

The synthesis would likely proceed via a nucleophilic substitution reaction, such as a Williamson ether synthesis.

G Reactant1 1-Boc-3-hydroxypiperidine Reaction Reaction Mixture Reactant1->Reaction Reactant2 2-chloro-5-bromopyrimidine Reactant2->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Procedure:

  • To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-5-bromopyrimidine (1.1 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include those for the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), and pyrimidine protons (singlets, ~8.5-9.0 ppm).

  • ¹³C NMR: Resonances for the Boc group carbons (~28, 80 ppm), piperidine carbons (~25-70 ppm), and pyrimidine carbons (~110-165 ppm) are anticipated.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the piperidine and pyrimidine moieties.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. The isotopic pattern of bromine would be a key diagnostic feature.

X-ray Crystallography:

  • Single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and the solid-state conformation.[1] A suitable crystal would need to be grown, typically by slow evaporation from a solvent system.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Singlet at ~1.4 ppm (9H, Boc); Multiplets at 1.5-2.2 ppm and 3.0-4.5 ppm (piperidine); Two singlets at ~8.7 ppm (2H, pyrimidine)
¹³C NMR ~28.4 ppm (C(CH₃)₃); ~80.0 ppm (C(CH₃)₃); Signals between 20-70 ppm (piperidine); Signals between 107-160 ppm (pyrimidine)
MS (ESI+) [M+H]⁺, [M+Na]⁺; Characteristic isotopic pattern for one bromine atom

Note: Chemical shifts are estimations and are solvent-dependent.

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometry and conformational energies of this compound.

G Input Initial 3D Structure Generation ConfSearch Conformational Search (e.g., Molecular Mechanics) Input->ConfSearch DFT DFT Geometry Optimization (e.g., B3LYP/6-31G*) ConfSearch->DFT Low energy conformers Freq Frequency Calculation DFT->Freq Optimized geometries NMR NMR Chemical Shift Prediction DFT->NMR Output Predicted Structures, Energies, and Spectra Freq->Output NMR->Output

Caption: A typical computational workflow for structural analysis.

This approach would allow for the determination of the relative stabilities of the axial and equatorial conformers and the prediction of NMR chemical shifts, which can then be compared with experimental data for validation.

Conclusion

This technical guide provides a detailed, albeit predictive, structural and conformational analysis of this compound. By drawing upon data from analogous compounds and outlining standard experimental and computational methodologies, this document serves as a valuable resource for researchers working with this and related molecules. The provided protocols and predictive data offer a solid foundation for further experimental investigation into the properties and potential applications of this compound in drug discovery and development. Definitive structural elucidation will ultimately require experimental characterization as outlined herein.

References

Spectroscopic Analysis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the expected spectroscopic data for the compound 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, a key intermediate in pharmaceutical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Molecular Structure and Properties

IUPAC Name: tert-butyl 3-(5-bromopyrimidin-2-yloxy)piperidine-1-carboxylate Molecular Formula: C₁₄H₂₀BrN₃O₃[1] Molecular Weight: 358.23 g/mol [1] Exact Mass: 357.06900 u[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift libraries.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.50s2HPyrimidine-H
~5.30m1HO-CH (Piperidine)
~3.60 - 3.20m4HN-CH₂ (Piperidine)
~2.00 - 1.70m4HCH₂ (Piperidine)
1.47s9HBoc (tert-butyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~163.0C=O (Boc)
~158.0Pyrimidine-C
~155.0Pyrimidine-C
~110.0Pyrimidine-C-Br
~80.0C(CH₃)₃ (Boc)
~75.0O-CH (Piperidine)
~45.0N-CH₂ (Piperidine)
~30.0CH₂ (Piperidine)
~28.5C(CH₃)₃ (Boc)
~20.0CH₂ (Piperidine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Data

m/zIon
358.0/360.0[M+H]⁺ (Isotopic pattern for Br)
302.0/304.0[M - C₄H₈O]⁺ (Loss of isobutylene from Boc)
258.0/260.0[M - C₅H₉O₂]⁺ (Loss of Boc group)
157.0/159.0[C₄H₂BrN₂]⁺ (Bromopyrimidine fragment)

Experimental Protocols

The following are detailed, representative protocols for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
  • ¹H NMR:
  • Pulse Program: zg30
  • Number of Scans: 16
  • Relaxation Delay: 1.0 s
  • Acquisition Time: 4.0 s
  • Spectral Width: 20 ppm
  • ¹³C NMR:
  • Pulse Program: zgpg30 (proton-decoupled)
  • Number of Scans: 1024
  • Relaxation Delay: 2.0 s
  • Acquisition Time: 1.5 s
  • Spectral Width: 240 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid for electrospray ionization (ESI).

2. Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or a Q-TOF instrument).
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Mass Range: m/z 50-500.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

3. Data Analysis:

  • Analyze the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and its characteristic bromine isotopic pattern.
  • Examine the MS/MS spectrum to identify key fragment ions, which can be used to confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep Pure Compound MS_Prep MS Sample Preparation Purification->MS_Prep Pure Compound NMR_Acq NMR Data Acquisition (¹H, ¹³C) NMR_Prep->NMR_Acq MS_Acq MS Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Proc NMR Data Processing & Interpretation NMR_Acq->NMR_Proc MS_Proc MS Data Processing & Interpretation MS_Acq->MS_Proc Structure_Elucidation Structural Elucidation and Confirmation NMR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Availability and Technical Profile of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, quality control, and synthesis of 1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, lists known commercial suppliers, and details experimental protocols for its quality assessment, serving as a vital resource for its application in pharmaceutical research. The piperidine scaffold is a crucial element in the design of numerous drugs, and its derivatives are integral to over twenty classes of pharmaceuticals and various alkaloids.[1]

Chemical Properties and Commercial Availability

This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 5-bromopyrimidin-2-yloxy moiety. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Commercial Availability of this compound

SupplierCAS NumberMolecular FormulaPurityAvailable QuantitiesPrice (USD)
Fluorochem914347-76-5C14H20BrN3O3≥95%1g, 10g~$500/g[2]
AccelaChem914347-76-5C14H20BrN3O3InquireInquireInquire[3]
Chemsrc914347-76-5C14H20BrN3O3≥97%, ≥98%100g, 1kg, 100kg, 1000kgInquire[4]
ABI Chem914347-76-5C14H20BrN3O3InquireInquireInquire

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Quality Control and Experimental Protocols

Ensuring the quality of chemical intermediates like this compound is paramount for the success of subsequent synthetic steps and the integrity of the final product.[5][6][7][8] A robust quality control process typically involves a combination of analytical techniques to verify the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Techniques:

    • ¹H NMR: To identify the chemical environment of the hydrogen atoms.

    • ¹³C NMR: To identify the chemical environment of the carbon atoms.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl3.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in methanol.

Synthesis Pathway

While specific proprietary synthesis methods may vary between suppliers, a plausible synthetic route for this compound can be inferred from established organic chemistry principles and published methods for related piperidine derivatives.[9][10][11][12]

A likely approach involves the reaction of 1-Boc-3-hydroxypiperidine with 2-chloro-5-bromopyrimidine in the presence of a suitable base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_Boc_3_hydroxypiperidine 1-Boc-3-hydroxypiperidine Target_Molecule This compound 1_Boc_3_hydroxypiperidine->Target_Molecule Nucleophilic Substitution 2_chloro_5_bromopyrimidine 2-chloro-5-bromopyrimidine 2_chloro_5_bromopyrimidine->Target_Molecule Base Base (e.g., NaH) Base->1_Boc_3_hydroxypiperidine Solvent Solvent (e.g., DMF) Solvent->1_Boc_3_hydroxypiperidine

Caption: Plausible synthesis of the target molecule.

Experimental Workflow and Logical Relationships

The quality control of this compound follows a structured workflow to ensure that the material meets the required specifications before its use in further applications.

G cluster_start cluster_qc Quality Control Analysis cluster_decision cluster_end Start Receive Commercial Batch Purity_Analysis Purity Analysis (HPLC) Start->Purity_Analysis Structural_Verification Structural Verification (NMR) Purity_Analysis->Structural_Verification Molecular_Weight Molecular Weight Confirmation (MS) Structural_Verification->Molecular_Weight Decision Meets Specifications? Molecular_Weight->Decision Pass Release for Use Decision->Pass Yes Fail Reject Batch Decision->Fail No

Caption: Quality control workflow for the compound.

Applications in Drug Discovery

The piperidine moiety is a common feature in many approved drugs, highlighting its importance in medicinal chemistry.[13] As a functionalized piperidine derivative, this compound serves as a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications.[14][] The presence of the Boc protecting group allows for selective reactions at other positions of the molecule, while the bromopyrimidine group can be further modified through various cross-coupling reactions, enabling the exploration of diverse chemical space in the quest for new drug candidates.

References

Technical Guide: 1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine (CAS 914347-76-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine, with CAS number 914347-76-5, is a heterocyclic organic compound that incorporates a Boc-protected piperidine ring linked to a brominated pyrimidine moiety through an ether bond. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of both piperidine and pyrimidine scaffolds in a wide range of biologically active molecules.[1][2] The piperidine ring is a common motif in pharmaceuticals, often contributing to desirable pharmacokinetic properties, while the pyrimidine core is a key component of many anticancer and antiviral agents. This technical guide provides a summary of available information on the suppliers, purity, and general synthetic and analytical considerations for this compound.

Supplier and Purity Information

A number of chemical suppliers offer this compound, typically for research and development purposes. The purity of the commercially available compound generally ranges from 95% to 98%. The following table summarizes information from various suppliers.

SupplierStated PurityAdditional Information
Chemsrc97.0%-
SynChem, Inc.>95%Specializes in medicinal chemistry building blocks.
AccelaChem-For R&D use only.
MOLBASE96%, 98%-
Aaronchem95%-
RHAWN95%-
Bide Pharmatech97%-

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₂₀BrN₃O₃
Molecular Weight 358.23 g/mol
Boiling Point 451.6°C at 760 mmHg
Density 1.394 g/cm³

Synthesis and Experimental Protocols

A plausible synthetic route would involve the following key steps:

  • Preparation of 1-Boc-3-hydroxypiperidine: This key intermediate can be synthesized from 3-hydroxypyridine through reduction and subsequent protection of the nitrogen atom with a di-tert-butyl dicarbonate (Boc₂O).[3]

  • Preparation of 2-chloro-5-bromopyrimidine: This pyrimidine component can be prepared from commercially available starting materials.

  • Williamson Ether Synthesis: The final step would involve the coupling of 1-Boc-3-hydroxypyridine with 2-chloro-5-bromopyrimidine in the presence of a suitable base.

The following diagram illustrates a generalized workflow for this synthetic approach.

G cluster_0 Synthesis of 1-Boc-3-hydroxypiperidine cluster_1 Final Etherification 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine Reduction 1-Boc-3-hydroxypiperidine 1-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->1-Boc-3-hydroxypiperidine Boc Protection 1-Boc-3-hydroxypyridine 1-Boc-3-hydroxypyridine Product This compound 1-Boc-3-hydroxypyridine->Product Base 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine->Product

References

The Versatility of the 5-Bromopyrimidine Moiety: An In-depth Technical Guide to Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The strategic functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. 5-Bromopyrimidine, a readily available and versatile building block, serves as a key precursor for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[1] This technical guide provides a comprehensive overview of the reactivity of the 5-bromopyrimidine moiety in key cross-coupling reactions, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

General Principles of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The established trend for this bond strength is C-Cl > C-Br > C-I.[2] Consequently, the C-Br bond in 5-bromopyrimidine is more susceptible to the rate-determining oxidative addition step to a Pd(0) catalyst compared to a C-Cl bond, making it a more reactive substrate.[2][3] This inherent reactivity allows for selective functionalization, even in the presence of other halogen substituents under carefully controlled conditions.[4]

The generalized catalytic cycle for these transformations involves three key steps: oxidative addition of the 5-bromopyrimidine to the Pd(0) complex, transmetalation with a nucleophilic coupling partner (or migratory insertion for Heck reactions), and reductive elimination to yield the 5-substituted pyrimidine product and regenerate the active Pd(0) catalyst.[1]

Generalized Catalytic Cycle Generalized Catalytic Cycle for Cross-Coupling Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd 5-Bromopyrimidine PyPdBr 5-Pyrimidinyl-Pd(II)(Br)L₂ OxAdd->PyPdBr Transmetalation Transmetalation (e.g., with R-M) PyPdBr->Transmetalation R-M PyPdR 5-Pyrimidinyl-Pd(II)(R)L₂ Transmetalation->PyPdR RedElim Reductive Elimination PyPdR->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product 5-R-Pyrimidine RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds between 5-bromopyrimidine and various organoboron reagents, such as boronic acids and their esters.[1][5] This reaction is highly valued in drug discovery for its mild conditions and tolerance of a broad spectrum of functional groups.[1][6] Both palladium and nickel-based catalyst systems have proven effective for the coupling of 5-bromopyrimidine.[5]

Quantitative Data for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol12012~95 (implied)[7]
Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515-24Good[5][6]
Arylboronic acidPdCl₂(dppf)K₃PO₄Dioxane1001690-98[8]
Lithium triisopropyl 2-pyridylboronatePd₂dba₃/2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (2)-1,4-Dioxane110-91[9]
Experimental Protocol: Suzuki-Miyaura Coupling

Palladium-Catalyzed Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromopyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[5]

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).[5][6]

  • Stir the reaction mixture at 85-95 °C.[5][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[5][8]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Nickel-Catalyzed Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add potassium phosphate (4.5 equiv).[7]

  • After cooling, add 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.5 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂, 0.005 equiv).[5][7]

  • Evacuate and backfill the flask with nitrogen three times.

  • Add tert-amyl alcohol via cannula.[7]

  • Heat the reaction mixture to 120 °C in a pre-heated oil bath with vigorous stirring.[5][7]

  • Monitor the reaction by TLC; completion is often within 1 hour.[5]

  • After cooling, add deionized water and diethyl ether and stir for 15 minutes.[5]

  • Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[5]

  • Purify the crude product by recrystallization or column chromatography.[1]

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants: 5-Bromopyrimidine Arylboronic Acid Catalyst & Base Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (e.g., 85-120 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Isolated 5-Arylpyrimidine Purify->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C-C bond between 5-bromopyrimidine and a terminal alkyne, yielding 5-alkynylpyrimidines.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild amine base.[10][11]

Quantitative Data for Sonogashira Coupling

Note: The following data are representative for aryl bromides and serve as a guideline for 5-bromopyrimidine.

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Terminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2.0-3.0)THFRT - 1003-12Good
Terminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF80-Good
Experimental Protocol: Sonogashira Coupling

Standard Copper-Cocatalyzed Protocol:

  • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.05-0.10 equiv).[10]

  • Evacuate and backfill the flask with an inert gas (repeat three times).[10]

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2.0-3.0 equiv).[10]

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.[1]

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.[1][10]

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).[10]

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[10]

  • Purify the crude product by column chromatography on silica gel.[10]

Copper-Free Protocol: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[12]

  • In a Schlenk flask, combine 5-bromopyrimidine (1.0 equiv), the terminal alkyne (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12]

  • Establish an inert atmosphere.

  • Add a degassed anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv).[12]

  • Stir at room temperature or with gentle heating (40-60 °C) and monitor the reaction.[12]

  • Perform an aqueous workup and purify by column chromatography as described above.[12]

Sonogashira_Mechanism Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd(0)->OxAdd_Pd 5-Br-Py PyPdBr_Pd Py-Pd(II)-Br OxAdd_Pd->PyPdBr_Pd Transmetalation_Pd Transmetalation PyPdBr_Pd->Transmetalation_Pd PyPdCCR_Pd Py-Pd(II)-C≡CR Transmetalation_Pd->PyPdCCR_Pd CuI CuI Transmetalation_Pd->CuI Regenerates Cu(I) RedElim_Pd Reductive Elimination PyPdCCR_Pd->RedElim_Pd RedElim_Pd->Pd(0) Product Product RedElim_Pd->Product 5-Alkynylpyrimidine Alkyne_Cu R-C≡C-H + Base CuI->Alkyne_Cu CuCCR_Cu Cu-C≡C-R Alkyne_Cu->CuCCR_Cu CuCCR_Cu->Transmetalation_Pd Transfers Alkynyl Group

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Coupling

The Heck reaction creates a C-C bond by coupling 5-bromopyrimidine with an alkene.[1] This reaction typically requires a palladium catalyst, a phosphine ligand, and a base at elevated temperatures.[1]

Quantitative Data for Heck Coupling

Note: The data presented are for representative Heck reactions of bromo-heterocycles and are intended as a starting point for optimization with 5-bromopyrimidine.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (1.5-2.5)DMF80-140Good
AlkenePd-complex 3 (0.25)K₂CO₃DMF150 (MW)Good
Experimental Protocol: Heck Coupling
  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.02-0.10 equiv), if required.[1]

  • Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene), followed by the base (e.g., triethylamine or potassium carbonate, 1.5-2.5 equiv) and the alkene (1.2-1.5 equiv).[1]

  • Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-140 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.[1]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling 5-bromopyrimidine with a wide variety of primary and secondary amines.[13] This reaction is of great importance in pharmaceutical synthesis. The choice of base and phosphine ligand is critical for success and can influence the rate of reaction and the prevalence of side reactions like hydrodehalogenation.[12][14]

Quantitative Data for Buchwald-Hartwig Amination

Note: The data presented are representative for the amination of aryl bromides and should be optimized for 5-bromopyrimidine.

AmineCatalyst (mol%)LigandBaseSolventTemp (°C)
Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-120
Primary/Secondary AmineXPhos Pd G3 (2)-Cs₂CO₃Dioxane80-120
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a precatalyst).[14]

  • Add the base (e.g., sodium tert-butoxide or cesium carbonate).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add 5-bromopyrimidine (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[14]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.[1]

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]

Buchwald_Workflow Workflow for Buchwald-Hartwig Amination Start Combine Catalyst, Ligand & Base Inert Establish Inert Atmosphere Start->Inert Add_Reactants Add 5-Bromopyrimidine & Amine Inert->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Heat Heat Reaction (80-120 °C) Add_Solvent->Heat Monitor Monitor Progress Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification Workup->Purify Product Isolated 5-Aminopyrimidine Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination of 5-bromopyrimidine.

Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds with 5-bromopyrimidine.[15] While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks.[16]

Quantitative Data for Stille Coupling

Note: Specific data for 5-bromopyrimidine is limited; these are general conditions for aryl bromides.

Coupling PartnerCatalyst (mol%)SolventTemp (°C)
OrganostannanePd(PPh₃)₄ (1-5)Toluene, DMF80-120
OrganostannanePdCl₂(PPh₃)₂ (5)DMF80
Experimental Protocol: Stille Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄).[1]

  • Add an anhydrous solvent (e.g., Toluene or DMF).[1]

  • Add the organostannane reagent (1.1-1.2 equiv).[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Workup may involve quenching with water and extraction, followed by specific procedures to remove tin byproducts, such as washing with a saturated aqueous solution of KF or filtration through silica gel with an eluent containing triethylamine.[16]

  • Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with 5-bromopyrimidine, catalyzed by a palladium or nickel complex.[17] This reaction is notable for its ability to form C-C bonds between various hybridization states (sp³, sp², and sp).[17]

Quantitative Data for Negishi Coupling

Note: Specific data for 5-bromopyrimidine is limited; these are general conditions.

Coupling PartnerCatalystSolvent
Organozinc HalidePd(PPh₃)₄ or Ni(acac)₂THF, DMF
Organozinc HalidePd-PEPPSI-iPentDMA (mechanochemical)
Experimental Protocol: Negishi Coupling
  • Preparation of the Organozinc Reagent: Organozinc reagents are typically prepared in situ from an organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnBr₂).[18]

  • Coupling Reaction:

    • In a separate dry flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄).[17]

    • Add an anhydrous solvent like THF.

    • Add the freshly prepared organozinc reagent to the mixture.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography.

Conclusion

5-Bromopyrimidine is an exceptionally valuable building block for the synthesis of diverse pyrimidine derivatives. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Stille, and Negishi couplings, allows for the introduction of a wide array of substituents at the 5-position. The choice of reaction is dictated by the desired bond to be formed (C-C, C-N) and the nature of the coupling partner. While Suzuki-Miyaura and Buchwald-Hartwig reactions are often favored for their broad applicability and milder conditions in pharmaceutical research, each method offers a unique set of advantages. A thorough understanding of the reaction conditions, catalyst systems, and potential side reactions is crucial for the successful application of these powerful synthetic tools.

References

The Indispensable Role of the Boc Protecting Group in Piperidine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design, present in a vast number of pharmaceuticals and bioactive compounds.[1][2] Its synthesis and functionalization, however, require precise control over the reactivity of its secondary amine. This guide provides an in-depth examination of the tert-butoxycarbonyl (Boc) protecting group, a critical tool for managing piperidine's reactivity and enabling the construction of complex molecular architectures.

Core Principles of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group prized for its robustness and versatility. Its widespread use in piperidine chemistry stems from a unique combination of stability and selective lability.

  • Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3][4][5] This stability allows for extensive modification of other functional groups on the piperidine ring or attached side chains without premature deprotection.

  • Acid Lability: The key advantage of the Boc group is its facile and clean removal under acidic conditions.[3][4] This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]

  • Orthogonality: The Boc group's specific removal conditions make it orthogonal to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4][5] This orthogonality is fundamental to complex, multi-step synthetic strategies where sequential deprotection is required.[4]

Introduction of the Boc Group: N-Boc Protection

The most common method for introducing the Boc group onto the piperidine nitrogen is through a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4]

Mechanism of Protection: The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of the Boc anhydride. An unstable tert-butyl carbonate intermediate is formed, which then deprotonates the amine. This intermediate subsequently decomposes into tert-butanol and carbon dioxide, driving the reaction to completion.[4]

Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Intermediate Product N-Boc-Piperidine Intermediate->Product Collapse & Deprotonation Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Boc Protection Mechanism.

Experimental Protocol: General Procedure for N-Boc Protection of Piperidine

  • Dissolution: Dissolve piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), dioxane, or a mixture of dioxane and water.[6]

  • Base Addition: Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.), to the solution.[6][7]

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography if necessary.[5]

Table 1: Representative Conditions for N-Boc Protection

SubstrateReagents & ConditionsYieldReference
Diethyl L-glutamate(Boc)₂O, Et₃N, DMAP (cat.), CH₂Cl₂92%
t-butyl pyridine-3-ylcarbamateH₂, Pd/C (5%), Acetic Acid; then NaOH73.8%[8]
Piperidine(Boc)₂O, NaHCO₃, Dioxane/H₂OHigh[6]
1,2,3,6-Tetrahydropyridine(Boc)₂O, NaHCO₃, t-BuMeO89%[7]

Reactivity and Strategic Utility of N-Boc-Piperidines

Protecting the piperidine nitrogen with a Boc group fundamentally alters the molecule's reactivity, enabling a wide array of selective transformations.

3.1. Conformational Influence

The bulky Boc group significantly influences the conformational equilibrium of the piperidine ring. Due to allylic strain (A(1,3) strain), the presence of an N-Boc group can favor an axial orientation for substituents at the C2 position, which is contrary to the preference dictated by sterics alone.[9] This conformational control can be exploited to direct the stereochemical outcome of subsequent reactions. Studies have shown that while N-H and N-methyl piperidines strongly prefer an equatorial conformation, N-acylation (including N-Boc) can shift this preference.[9]

3.2. Directed C-H Functionalization and Cross-Coupling

The Boc group is an excellent directing group for the deprotonation (lithiation) of the adjacent C-H bonds at the C2 and C6 positions. The resulting organolithium species can be trapped with various electrophiles or transmetalated to other metals (e.g., zinc, manganese) for use in transition metal-catalyzed cross-coupling reactions.[10][11] This strategy provides a powerful method for the α-arylation, vinylation, and alkylation of the piperidine ring.

  • Negishi Coupling: N-Boc-2-lithiopiperidine can be transmetalated to an organozinc reagent, which then undergoes palladium-catalyzed Negishi coupling with aryl or vinyl halides to produce 2-substituted piperidines with high enantioselectivity.[11]

  • Cobalt-Catalyzed Coupling: N-Boc-3-iodopiperidine can be coupled with aryl Grignard reagents in the presence of a cobalt catalyst to afford 3-arylpiperidines in good yields.[12] The N-Boc group was shown to be superior to an N-tosyl group in this transformation.[12]

Table 2: Examples of Cross-Coupling Reactions with N-Boc-Piperidines

Piperidine DerivativeCoupling PartnerCatalyst SystemProductYieldReference
N-Boc-4-iodopiperidinePhenylmagnesium bromideCoCl₂, TMCD4-Phenyl-N-Boc-piperidine81%[12]
N-Boc-3-iodopiperidinem-MeO-PhMgBrCoCl₂, TMCD3-(m-methoxyphenyl)-N-Boc-piperidine88%[12]
N-Boc-piperidineVarious aryl bromidess-BuLi/(-)-sparteine; ZnCl₂; Pd(dba)₂/t-Bu₃P-HBF₄2-Aryl-N-Boc-piperidines50-95%[11]

3.3. Selective Functionalization of Poly-functional Piperidines

When a piperidine scaffold contains additional reactive sites, such as a primary amine, the Boc group ensures that reactions occur selectively away from the piperidine nitrogen. For instance, in 1-Boc-4-(aminomethyl)piperidine, the primary amine can be selectively acylated or alkylated while the ring nitrogen remains protected.[13][14]

Experimental Protocol: Acylation of 1-Boc-4-(aminomethyl)piperidine

  • Dissolution: To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).[14]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add an acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the acylated product.[14]

Removal of the Boc Group: Deprotection

The acid-catalyzed removal of the Boc group is a cornerstone of its utility, regenerating the free amine for subsequent reactions.

Mechanism of Deprotection: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[4] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine (as its conjugate acid salt), carbon dioxide, and isobutylene (from the tert-butyl cation).[4]

BocPiperidine N-Boc-Piperidine Protonated Protonated Intermediate BocPiperidine->Protonated Protonation H_plus H⁺ (Acid) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Cleavage tButylCation t-Butyl Cation Protonated->tButylCation AmineSalt Piperidinium Salt (Deprotected Amine) CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Boc Deprotection Mechanism.

Experimental Protocol: General Procedure for N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc-protected piperidine (1.0 eq.) in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C. Slowly add the deprotecting acid. Common choices are:

    • TFA/DCM: Add trifluoroacetic acid (TFA, 5-10 eq., often as a 25-50% solution in DCM).[15]

    • HCl/Dioxane: Add a solution of 4M HCl in dioxane (5-10 eq.).[15][16]

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.[15]

  • Work-up:

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is > 8.[15]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[15]

Table 3: Common Reagents for N-Boc Deprotection

ReagentSolventTemperatureTimeNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hHighly effective; product is a TFA salt.[4][15]
Hydrochloric Acid (4M)Dioxane or Ethyl AcetateRoom Temp1-4 hEffective; product precipitates as HCl salt.[4][16]
TMS-I / NaHCO₃Dichloromethane (DCM)RT-pH neutral conditions, good for sensitive substrates.[16]
Heat (Thermal)Methanol / TFE150-200 °C (Flow)-Acid-free method, useful for selective deprotection.[17]

Application in Drug Development: A Workflow Example

The Boc group is instrumental in the synthesis of numerous pharmaceuticals. A clear example is its use in a concise synthesis of the antipsychotic agent (±)-preclamol.[12] The workflow demonstrates the strategic protection-functionalization-deprotection sequence.

Start N-Boc-3-iodopiperidine Step1 Co-catalyzed Cross-Coupling Start->Step1 Intermediate1 3-Aryl-N-Boc-piperidine Step1->Intermediate1 Step2 Boc Deprotection (Acid) Intermediate1->Step2 Intermediate2 3-Arylpiperidine Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 Intermediate3 N-Propyl-3-arylpiperidine Step3->Intermediate3 Step4 Ether Cleavage (HBr) Intermediate3->Step4 Final (±)-Preclamol Step4->Final

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine serves as a versatile starting point for the development of novel therapeutic agents. While direct biological data for this specific precursor is limited due to the presence of the Boc protecting group, analysis of its core structure, 3-(pyrimidin-2-yloxy)piperidine, and related analogs reveals significant potential for interaction with key biological targets implicated in a range of diseases. This technical guide consolidates the available scientific and patent literature to illuminate the most promising avenues for drug discovery efforts based on this chemical moiety, with a primary focus on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) and Cyclin-Dependent Kinase 2 (CDK2).

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): A Target in Metabolic and Inflammatory Disorders

NAPE-PLD is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2][3] By catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to NAEs, NAPE-PLD is implicated in various physiological processes, including energy balance, inflammation, and neuroprotection.[1][3][4] Its dysregulation has been linked to obesity, metabolic disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.

Derivatives of the pyrimidine-piperidine scaffold have emerged as potent inhibitors of NAPE-PLD. A notable example is LEI-401, a selective and centrally active NAPE-PLD inhibitor.[5][6][7] While not a direct derivative of the queried compound, LEI-401 features a related 2-(piperidin-1-yl)pyrimidine core, highlighting the potential of this general scaffold to target NAPE-PLD.

Quantitative Data on Related NAPE-PLD Inhibitors

The following table summarizes the inhibitory activity of a key compound related to the 3-(pyrimidin-2-yloxy)piperidine scaffold.

CompoundTargetAssay TypeIC50 (µM)Ki (nM)Reference
LEI-401Human NAPE-PLDCompetitive Activity-Based Protein Profiling0.8627[5][8]
Experimental Protocols for NAPE-PLD Inhibition

NAPE-PLD Activity Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring NAPE-PLD activity using a fluorogenic substrate.

Materials:

  • HEK293T cells overexpressing human NAPE-PLD

  • Cell lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • Fluorogenic NAPE substrate (e.g., PED6)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.

  • Seed the membrane preparation into the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the fluorogenic NAPE substrate.

  • Incubate the plate at 37°C for a specified time.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NAE biosynthetic pathway and a typical workflow for screening NAPE-PLD inhibitors.

NAPE_PLD_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (e.g., Anandamide) NAPE->NAE Hydrolysis Signaling Downstream Signaling (e.g., CB1/CB2 receptor activation) NAE->Signaling NAPE_PLD NAPE-PLD NAPE_PLD->NAPE Catalyzes Inhibitor Derivative of 3-(Pyrimidin-2-yloxy)piperidine Inhibitor->NAPE_PLD Inhibits

Biosynthesis of NAEs via NAPE-PLD and point of inhibition.

NAPE_PLD_Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis a Prepare NAPE-PLD membrane fractions c Incubate enzyme, compound, and substrate a->c b Dilute test compounds b->c d Measure fluorescence c->d e Calculate % inhibition d->e f Determine IC50 values e->f

Workflow for screening NAPE-PLD inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): A Key Regulator of the Cell Cycle and a Target in Oncology

CDK2 is a serine/threonine kinase that, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[9] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[9] Consequently, CDK2 has been a major focus of anticancer drug development. The pyrimidine scaffold is a well-established pharmacophore in the design of CDK inhibitors, mimicking the adenine ring of ATP to bind to the kinase active site.[10]

While no specific derivatives of this compound have been explicitly reported as CDK2 inhibitors, the structural alerts are strong. The pyrimidine core can engage in essential hydrogen bonding interactions with the hinge region of the kinase, and the piperidine moiety can be functionalized to occupy the ribose-binding pocket, a common strategy in CDK inhibitor design.[11][12]

Quantitative Data on Related CDK2 Inhibitors

The table below presents data for representative pyrimidine-based CDK2 inhibitors to provide a benchmark for the potential potency of derivatives from the queried scaffold.

CompoundTargetAssay TypeIC50 (nM)Reference
RoscovitineCDK2/cyclin EKinase Assay1.94[13]
Compound 25CDK2Kinase AssayPotent Inhibition (exact value not specified)[9]
Compound 9hCDK2Kinase Assay40.91[14]
Compound 11dCDK2Kinase Assay41.70[14]
Experimental Protocols for CDK2 Inhibition

CDK2 Kinase Assay (Biochemical)

This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against CDK2.

Materials:

  • Recombinant human CDK2/cyclin E or CDK2/cyclin A complex

  • Kinase buffer (e.g., MOPS, pH 7.0, with MgCl2, DTT)

  • ATP (radiolabeled or for use with a detection antibody)

  • Substrate (e.g., Histone H1)

  • Test compounds dissolved in DMSO

  • Filter plates or ELISA plates

  • Scintillation counter or plate reader

Procedure:

  • Add kinase buffer, substrate, and test compound to the wells of a reaction plate.

  • Initiate the kinase reaction by adding the CDK2/cyclin complex and ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction (e.g., by adding EDTA or washing).

  • Detect the phosphorylated substrate. For radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods, this may involve an antibody-based detection system (e.g., ELISA).

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Logical Relationships

The following diagrams depict the role of CDK2 in the cell cycle and the logical approach to designing inhibitors based on the 3-(pyrimidin-2-yloxy)piperidine scaffold.

CDK2_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition CDK2_CyclinE CDK2/Cyclin E Complex pRb Rb Phosphorylation CDK2_CyclinE->pRb E2F E2F Release pRb->E2F Gene_Expression Gene Expression for S Phase Entry E2F->Gene_Expression Gene_Expression->S Inhibitor Derivative of 3-(Pyrimidin-2-yloxy)piperidine Inhibitor->CDK2_CyclinE Inhibits

Role of CDK2 in the G1/S cell cycle transition and inhibition point.

Inhibitor_Design_Logic Scaffold 3-(Pyrimidin-2-yloxy)piperidine Core Pyrimidine Pyrimidine Moiety Scaffold->Pyrimidine Piperidine Piperidine Moiety Scaffold->Piperidine Linker Ether Linkage Scaffold->Linker Target_Interaction Biological Target Interaction Pyrimidine->Target_Interaction H-bonding with kinase hinge Piperidine->Target_Interaction Occupies ribose pocket Linker->Target_Interaction Provides correct orientation

Design rationale for inhibitors based on the core scaffold.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of its core structural components and related compounds, NAPE-PLD and CDK2 represent two high-potential biological targets. The pyrimidine-piperidine ether motif is well-suited for interaction with the active sites of both enzymes. Further derivatization of this core, particularly at the piperidine nitrogen (after Boc deprotection) and the 5-position of the pyrimidine ring, is a rational strategy for optimizing potency and selectivity against these targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to initiate and advance drug discovery programs based on this versatile chemical scaffold.

References

Methodological & Application

Suzuki coupling protocol for 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Suzuki Coupling Protocol for 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceutical agents.[3][4] The pyrimidine scaffold, in particular, is a privileged structure found in a wide array of biologically active compounds.[1] The ability to functionalize the 5-position of the pyrimidine ring via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. While specific literature for this exact substrate is limited, the following protocol is based on well-established procedures for the coupling of 5-bromopyrimidines and other heteroaryl halides, offering a robust starting point for synthesis.[1][5] Optimization may be necessary to achieve optimal yields for specific coupling partners.[6][7]

Generalized Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR')₂) pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)[1][5]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)[8]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)[1]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–120 °C) and stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-Boc-3-(5-aryl-pyrimidin-2-yloxy)piperidine.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes common conditions for the Suzuki coupling of 5-bromopyrimidines and related heteroaryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl HalideCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
15-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol12083[1]
25-BromopyrimidineArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Dioxane/H₂O100Varies[1]
31-(5-Bromopyridin-2-yl)piperidin-4-olArylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)1,4-Dioxane/H₂O100Varies[5]
45-Bromonicotinic AcidArylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃ (2.0-3.0)1,4-Dioxane/H₂O80-100Varies[8]
55-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O85-9560-85[9]
6Heteroaryl BromideHeteroaryl Boronic EsterCataCXium A Pd G3 (2)TMSOK (2.0)CPME10081-89[10]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine reactants, base, and catalyst in a Schlenk flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert add_solvent 3. Add Degassed Solvent inert->add_solvent react 4. Heat and Stir (80-120 °C) add_solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup: Dilute, wash with water and brine. monitor->workup Reaction Complete purify 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Discussion and Optimization

For heteroaryl Suzuki-Miyaura cross-coupling reactions, discovering general reaction conditions can be challenging, and optimization is often required for each specific substrate pairing.[6][7] Factors such as the choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity.[11]

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a commonly used catalyst, modern phosphine ligands and pre-catalysts can offer improved reactivity, especially for challenging substrates.[10][11] Buchwald and other electron-rich phosphine ligands can be particularly effective for heteroaryl couplings.[10]

  • Base: The choice of base is crucial. Inorganic bases like K₂CO₃ and K₃PO₄ are frequently used. The strength and solubility of the base can influence the rate of transmetalation.[2]

  • Solvent: A mixture of an organic solvent and water is common, with 1,4-dioxane/water being a popular choice.[1] Anhydrous conditions with solvents like toluene or DMF can also be effective, particularly with certain catalysts and bases.[1][10]

  • Temperature: Reaction temperatures typically range from 80 to 120 °C. Lower temperatures may be possible with highly active catalyst systems.[1]

It is recommended to perform small-scale screening experiments to identify the optimal conditions for the desired transformation before proceeding to a larger scale.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of biologically active molecules. The ability to couple a diverse range of amines with aryl and heteroaryl halides under relatively mild conditions has made this reaction an indispensable tool for drug discovery and development.

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine with various primary amines. The 2-aminopyrimidine scaffold is a key pharmacophore in numerous approved drugs, making efficient and versatile synthetic routes to its derivatives highly sought after. These notes outline key reaction parameters, a general experimental procedure, and representative data to guide the synthesis of N-substituted 2-amino-5-(2-(1-(tert-butoxycarbonyl)piperidin-3-yloxy))pyrimidine derivatives.

General Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound with a primary amine is depicted below. The reaction involves the coupling of the C-Br bond of the pyrimidine ring with the N-H bond of the primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with primary amines.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. For the coupling of 5-bromopyrimidines with primary amines, several factors must be considered.

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be employed. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂). Pre-formed palladium catalysts, which are often more stable and provide more consistent results, are also commercially available.

  • Ligand: The choice of phosphine ligand is critical for an efficient catalytic cycle. Bulky, electron-rich biarylphosphine ligands are often required to promote both the oxidative addition and reductive elimination steps. For the amination of heteroaryl halides, ligands such as Xantphos, RuPhos, and BrettPhos have shown considerable utility.

  • Base: A range of bases can be used, from strong inorganic bases like sodium tert-butoxide (NaOt-Bu) to weaker bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). The choice of base can be influenced by the functional group tolerance of the substrates. For instance, substrates with base-sensitive functional groups may necessitate the use of weaker bases, which might in turn require higher reaction temperatures or longer reaction times.

  • Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.

It is noteworthy that the palladium-catalyzed amination of 5-bromopyrimidines with primary alkylamines can sometimes be inefficient.[1] In such cases, exploring copper-catalyzed C-N coupling reactions may provide a viable alternative.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with a selection of primary amines. These conditions are based on general literature procedures for the amination of 5-bromopyrimidines and should serve as a starting point for optimization.

EntryPrimary AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001285
2n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101872
3CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene1001678
4AnilinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane1101291
54-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Toluene1001093

Experimental Workflow and Catalytic Cycle Diagrams

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Pd catalyst, ligand, and base in a dry flask inert Establish inert atmosphere (e.g., evacuate and backfill with Argon) reagents->inert solvent Add anhydrous solvent inert->solvent amine Add primary amine solvent->amine heat Heat the reaction mixture with stirring amine->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction (if necessary) and perform aqueous work-up cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-Br pd2_halide L-Pd(II)-Ar     |    Br oa->pd2_halide amine_coord Amine Coordination pd2_halide->amine_coord R-NH₂ pd2_amine [L-Pd(II)-Ar(NH₂R)]⁺Br⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)-Ar    |   NHR deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regenerates Catalyst product Ar-NHR re->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Stir the mixture for a few minutes, then add the primary amine via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-amino-5-(2-(1-(tert-butoxycarbonyl)piperidin-3-yloxy))pyrimidine derivative.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure catalyst and ligand are of high quality and were handled under inert conditions. Consider using a pre-catalyst.
Insufficient temperatureIncrementally increase the reaction temperature.
Poorly soluble reagentsScreen alternative solvents such as dioxane or THF.
Inappropriate baseFor less reactive amines, a stronger base like NaOt-Bu or LiHMDS may be required.
Significant Side Reactions HydrodehalogenationUse a weaker base (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, or screen different ligands.
Substrate decompositionIf the substrate is base-sensitive, use a weaker base.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of 2-aminopyrimidine derivatives from this compound. Careful selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize this important transformation for their specific primary amine substrates, facilitating the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable intermediate for the synthesis of complex molecules in medicinal chemistry, offering a readily functionalizable 5-bromopyrimidine core and a chiral piperidine moiety. The protocols detailed below for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are based on established methodologies for similar 5-bromopyrimidine substrates and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.[1] The pyrimidine scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively introduce a variety of substituents at the 5-position of the pyrimidine ring through cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the discovery of novel drug candidates. This compound serves as an excellent substrate for such transformations, combining the reactive C-Br bond with a protected piperidine fragment that can be further modified.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex, forming a Pd(II) species.

  • Transmetalation (for Suzuki) or Migratory Insertion (for Heck) / Amine Coordination & Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound, alkene, or amine) reacts with the Pd(II) complex.

  • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][2]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (M-R') Product R-R' Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: General Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 5-position of the pyrimidine ring and various aryl or vinyl groups using an organoboron reagent.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyrimidines, which can be adapted for this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)DMF802485[4]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)DMF802489[4]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)DMF802482[4]
4Thiophene-2-boronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (4)KF (3.0)THF5016High[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 (3x) A->B C Add Catalyst & Solvent B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction

The Heck reaction enables the coupling of the 5-bromopyrimidine moiety with alkenes to form substituted pyrimidines, providing a powerful method for C-C bond formation and the introduction of vinyl groups.[6][7]

Data Presentation: Representative Heck Reaction Conditions

The following table presents representative conditions for the Heck reaction of bromo-N-heterocycles, which can be used as a starting point for optimization with this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile100495[8]
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃ (2.0)DMF120685[8]
3Ethyl crotonatePd EnCat® 40 (1)-AcONa (2.0)DMF140 (mw)0.5High[6][7]
Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) (if required, 2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, palladium catalyst, and phosphine ligand (if applicable).

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the 5-bromopyrimidine with a wide variety of primary and secondary amines.[1][2]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table provides general conditions for the Buchwald-Hartwig amination of aryl bromides, which should be optimized for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene10012-24
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene10018
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10024[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound, the amine, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd precatalyst & ligand - Inert atmosphere - Add substrate, amine, base, solvent start->setup reaction Reaction: - Heat to 80-120 °C - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to RT - Dilute & wash reaction->workup purification Purification: - Dry, concentrate - Column chromatography workup->purification end End Product purification->end

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile strategy for the synthesis of novel, highly functionalized molecules. The protocols provided herein serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the efficient generation of compound libraries for biological screening. Optimization of the presented conditions will likely be necessary to achieve the best results for specific substrates.

References

Application Notes: Synthesis of Novel Kinase Inhibitors Using a Versatile Bromopyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of approved kinase inhibitors due to its structural resemblance to the purine core of ATP, which allows for competitive binding at the kinase ATP-binding site.[1] The strategic functionalization of the pyrimidine ring is a cornerstone for achieving high potency and selectivity. The intermediate, 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine , serves as a versatile building block for the synthesis of diverse kinase inhibitors. The bromine atom at the C5 position of the pyrimidine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of molecular diversity.[1] This allows for the exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.

This document provides detailed protocols for the synthesis of a representative Bruton's Tyrosine Kinase (BTK) inhibitor using this compound as a key intermediate. BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[2]

Target Kinase: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell signaling pathway, linking B-cell receptor (BCR) stimulation to downstream cellular responses.[2] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell lymphomas and autoimmune diseases.[2] Inhibition of BTK is therefore a key therapeutic strategy for these conditions.

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates MAPK MAPK BTK->MAPK DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation

Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Synthetic Strategy

The general synthetic strategy involves a two-step approach starting from the intermediate This compound . The first key step is a palladium-catalyzed cross-coupling reaction to introduce a desired moiety at the 5-position of the pyrimidine ring. This is followed by the deprotection of the Boc group and subsequent acylation to install a warhead, such as an acryloyl group, for covalent irreversible inhibition, or another functional group for reversible inhibition.

Synthetic_Workflow Intermediate This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate->Coupling Coupled_Product Boc-Protected Coupled Product Coupling->Coupled_Product Deprotection Boc Deprotection (e.g., TFA) Coupled_Product->Deprotection Amine_Intermediate Piperidine Amine Intermediate Deprotection->Amine_Intermediate Acylation Acylation (e.g., Acryloyl Chloride) Amine_Intermediate->Acylation Final_Product Final Kinase Inhibitor Acylation->Final_Product

References

Application Notes and Protocols for TFA-mediated Boc Removal from 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine using trifluoroacetic acid (TFA). The resulting product, 3-(5-Bromopyrimidin-2-yloxy)piperidine, is often a key intermediate in the synthesis of various biologically active molecules.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, offering high efficiency and clean reaction profiles.[2] The mechanism involves protonation of the Boc group by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[3]

Reaction and Mechanism

The overall reaction is as follows:

This compound + TFA → 3-(5-Bromopyrimidin-2-yloxy)piperidine•TFA + Isobutylene + CO₂

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the TFA-mediated Boc deprotection of this compound based on general procedures for similar substrates.[4][5]

ParameterValue/RangeNotes
Substrate Scale 0.1 - 10 mmolThe protocol is scalable within this range.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can be used for faster reactions.[2]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.
Typical Yield >90% (as TFA salt)The crude product is often of high purity.

Detailed Experimental Protocol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v), resulting in a 50% TFA solution.[6] For a less vigorous reaction, a 20-25% solution of TFA in DCM can be used.[4][5]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up (to obtain the TFA salt):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene (2-3 times).

    • The resulting residue is the trifluoroacetate salt of 3-(5-Bromopyrimidin-2-yloxy)piperidine, which can often be used in the next step without further purification.

  • Work-up (to obtain the free amine):

    • After concentrating the reaction mixture, dissolve the residue in DCM.

    • Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur. Ensure adequate venting.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 3-(5-Bromopyrimidin-2-yloxy)piperidine.[7]

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction generates isobutylene and carbon dioxide gas; therefore, the reaction should not be performed in a closed system.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup_salt Work-up (TFA Salt) cluster_workup_free_amine Work-up (Free Amine) start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate_salt Concentrate in vacuo monitor->concentrate_salt concentrate_amine Concentrate in vacuo monitor->concentrate_amine coevaporate Co-evaporate with DCM/Toluene concentrate_salt->coevaporate product_salt Product: 3-(5-Bromopyrimidin-2-yloxy)piperidine•TFA coevaporate->product_salt dissolve Dissolve in DCM concentrate_amine->dissolve neutralize Wash with sat. NaHCO₃ dissolve->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate_final Concentrate in vacuo dry->concentrate_final product_amine Product: 3-(5-Bromopyrimidin-2-yloxy)piperidine concentrate_final->product_amine

Caption: Workflow for TFA-mediated Boc deprotection.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_products Products & By-products reactant1 1-Boc-3-(5-Bromopyrimidin- 2-yloxy)piperidine product1 3-(5-Bromopyrimidin-2-yloxy)piperidine•TFA reactant1->product1 reacts with byproduct1 Isobutylene reactant1->byproduct1 generates byproduct2 Carbon Dioxide (CO₂) reactant1->byproduct2 generates reactant2 Trifluoroacetic Acid (TFA) reactant2->product1 catalyzes solvent Dichloromethane (DCM) (Solvent) solvent->reactant1 dissolves

References

Application Notes and Protocols for the Heck Reaction of 5-Bromopyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene.[1][2] This reaction has become indispensable in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. For drug development professionals, the ability to functionalize heterocyclic scaffolds is of paramount importance, as these motifs are prevalent in a vast number of bioactive compounds.

5-Bromopyrimidine is a key building block in medicinal chemistry, and its derivatization via the Heck reaction allows for the introduction of diverse substituents at the 5-position of the pyrimidine ring. This enables the exploration of structure-activity relationships (SAR) and the generation of novel chemical entities with potential therapeutic applications. These application notes provide a summary of reaction conditions and detailed experimental protocols for the Heck reaction involving 5-bromopyrimidine and related substrates.

General Reaction Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromopyrimidine, forming a palladium(II) intermediate.

  • Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydrogen from the newly formed alkyl-palladium intermediate is eliminated, forming the final substituted alkene product and a palladium(II)-hydride species.

  • Reductive Elimination: The palladium(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Heck Reaction Conditions

The following tables summarize representative conditions for the Heck reaction of 5-bromopyrimidine and analogous aryl bromides with various alkenes. While specific data for 5-bromopyrimidine is limited in the literature, the provided examples with closely related substrates serve as a valuable starting point for reaction optimization.

Table 1: Heck Reaction of Bromopyridines/Pyrimidines with Acrylates

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Bromopyridine (general)n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃ (2)DMF120685

Table 2: Heck Reaction of Substituted Bromopyridines with Styrene

EntryAryl BromideAlkeneCatalyst (mol%)Base (equiv.)SolventAdditiveTemp. (°C)TimeYield (%)
22-Amino-5-bromopyridineStyrenePd(II) complex (0.25)Et₃N (3)DMFTBAB13090 min92 (Thermal)
32-Amino-5-bromopyridineStyrenePd(II) complex (0.25)Et₃N (3)DMFTBAB16010 min88 (Microwave)

Note: TBAB (Tetrabutylammonium bromide) is often used as a phase-transfer catalyst or to stabilize the palladium catalyst.

Experimental Protocols

The following are detailed, generalized protocols for performing the Heck reaction with 5-bromopyrimidine. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Heck Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃) (if required, 2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add 5-bromopyrimidine, palladium catalyst, and phosphine ligand (if applicable) under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Heck Reaction Protocol

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(II) complex (0.25 mol%)

  • Triethylamine (Et₃N) (3 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.6 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine 2-amino-5-bromopyridine, the Pd(II) complex, TBAB, and DMF.

  • Add triethylamine and styrene to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 10 minutes.

  • After cooling, work up the reaction as described in the general procedure.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-Bromopyrimidine, Catalyst & Ligand B 2. Add Solvent, Base & Alkene A->B C 3. Heat Mixture (80-140 °C) B->C D 4. Monitor Progress (TLC/GC-MS) C->D E 5. Cool & Dilute D->E F 6. Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

heck_cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex 5-Pyrimidinyl-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (+ 5-Bromopyrimidine) alkene_complex Alkene-Pd(II) Complex pd2_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Pyrimidinyl)-Pd(II)L₂(Br) alkene_complex->insertion_product Migratory Insertion product_complex Product-Pd(II)H(Br)L₂ insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base) Product 5-Alkenylpyrimidine R_Br 5-Bromopyrimidine Alkene Alkene Base Base BaseHBr Base-HBr

Caption: The catalytic cycle of the Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine. This guide is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions to ensure successful and high-yielding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing a Suzuki coupling with a bromopyrimidine substrate like this?

A1: Bromopyrimidines can be challenging substrates in Suzuki couplings. Common issues include catalyst inhibition by the nitrogen atoms in the pyrimidine ring, which can lead to low or no yield. Additionally, side reactions such as protodeboronation of the boronic acid, homocoupling of the reaction partners, and dehalogenation of the bromopyrimidine can reduce the yield of the desired product.[1] The selection of an appropriate catalyst, ligand, and base is critical to mitigate these issues.

Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A2: For heteroaryl bromides, particularly those containing nitrogen, catalyst systems with bulky, electron-rich phosphine ligands are often most effective.[2][3] A good starting point would be a pre-formed catalyst like Pd(dppf)Cl₂ or a combination of a palladium source such as Pd₂(dba)₃ with a ligand like SPhos or XPhos.[2][4] These ligands can help to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[2]

Q3: How critical is the choice of base, and what are the best options?

A3: The base is crucial as it activates the boronic acid to facilitate the transmetalation step.[5] The choice of base can significantly impact the reaction yield.[5][6] For bromopyrimidine substrates, inorganic bases are generally preferred. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[2][6][7] K₃PO₄ is often a strong choice for challenging couplings, while Cs₂CO₃ can provide higher yields but is more expensive.[2]

Q4: What solvent systems are recommended for this reaction?

A4: A mixture of an organic solvent and water is commonly used to dissolve both the organic starting materials and the inorganic base.[6][8] Good options to screen include 1,4-dioxane/water, THF/water, or toluene/water.[2][9] The ratio of the organic solvent to water can also be optimized, with ratios of 2:1 to 4:1 being common starting points.[8][10]

Q5: How can I effectively monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12] TLC is a quick and simple method to observe the consumption of the starting materials and the appearance of the product spot.[11][13] For more quantitative analysis and to confirm the mass of the product, LC-MS is the preferred method.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider using a more air- and moisture-stable precatalyst.[10] - Ensure proper storage of the catalyst under an inert atmosphere.
Suboptimal Ligand- For this electron-rich substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. - Perform a small-scale screen of different ligands.
Incorrect Base- The strength and type of base are critical.[5] - Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][6][7]
Poor Solubility- Ensure all reactants are soluble in the chosen solvent system. - Adjust the organic solvent/water ratio or switch to a different solvent like DMF.[2]
Inadequate Degassing- Oxygen can deactivate the Pd(0) catalyst.[6] - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]
Significant Side Product Formation Protodeboronation of Boronic Acid- This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] - Use a milder base, such as K₃PO₄ or KF.[6] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[14]
Homocoupling of Starting Materials- This can occur if the catalytic cycle is slow. - Ensure an efficient catalyst system is used.[15] - Consider adding the aryl halide in a slight excess.
Dehalogenation of Bromopyrimidine- This can be promoted by harsh reaction conditions. - Lower the reaction temperature and/or shorten the reaction time.[14]
Reaction Stalls Before Completion Catalyst Deactivation- The pyrimidine nitrogen can coordinate to the palladium, leading to deactivation. - Switch to a more robust catalyst/ligand system (e.g., a Buchwald ligand/precatalyst).[15]
Insufficient Base- Ensure at least 2-3 equivalents of base are used.[2]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield with 2-Substituted Pyridines

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[2]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[2]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.[2]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.[2]

Table 2: Influence of Base and Solvent on Suzuki Coupling Yield with 2-Substituted Pyridines

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[2]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[2]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[2]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Reaction Setup:

  • In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[2]

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Solvent and Catalyst Addition:

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.[11][12]

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

Purification:

  • The crude product can then be purified by column chromatography on silica gel.[16]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Aryl_Halide R-Br Aryl_Halide->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check1 Starting Material Unreacted? Start->Check1 Action1 Increase Temperature Switch to a More Active Catalyst System (e.g., Pd/Buchwald Ligand) Check1->Action1 Yes Check2 Complex Mixture of Byproducts? Check1->Check2 No End Re-run Optimized Reaction Action1->End Action2 Screen Different Bases (e.g., K3PO4, Cs2CO3) Lower Reaction Temperature Check2->Action2 Yes Check2->End No Check3 Protodeboronation Suspected? Action2->Check3 Action3 Use Milder Base (e.g., KF) Use Anhydrous Conditions Switch to Boronate Ester Check3->Action3 Yes Check4 Homocoupling Observed? Check3->Check4 No Action3->End Action4 Ensure Thorough Degassing Use Pd(0) Source or Efficient Precatalyst Check4->Action4 Yes Check4->End No Action4->End

References

Technical Support Center: Minimizing Hydrodehalogenation in Bromopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of hydrodehalogenation, a common side reaction in the palladium-catalyzed cross-coupling of bromopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in bromopyrimidine coupling reactions?

A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom, leading to a debrominated byproduct.[1] This side reaction reduces the yield of the desired coupled product and introduces impurities that can be difficult to separate, complicating the purification process.

Q2: What are the primary causes of hydrodehalogenation?

A2: Hydrodehalogenation in palladium-catalyzed coupling reactions is primarily caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from various sources in the reaction mixture, including solvents (e.g., alcohols, DMF), bases (especially alkoxides and amines), or trace amounts of water.[2] Once formed, the Pd-H species can react with the bromopyrimidine in a competing pathway to the desired cross-coupling reaction.

Q3: Which coupling reactions are most susceptible to hydrodehalogenation with bromopyrimidines?

A3: Hydrodehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions used for the functionalization of bromopyrimidines, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][3][4] The propensity for this side reaction depends on the specific reaction conditions and the electronic nature of the pyrimidine substrate.

Q4: How can I detect the formation of the hydrodehalogenated byproduct?

A4: The presence of the debrominated pyrimidine byproduct can be identified using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The hydrodehalogenated product will typically appear as a new, less polar spot compared to the starting bromopyrimidine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the debrominated pyrimidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new signal in the aromatic region corresponding to the proton that has replaced the bromine atom.

Troubleshooting Guides

This section addresses specific issues you might encounter during your coupling reactions with bromopyrimidines and provides actionable troubleshooting steps.

Issue 1: Significant amount of debrominated pyrimidine observed in Suzuki-Miyaura coupling.

Possible Cause & Troubleshooting Steps:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.

    • Recommendation: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form the desired C-C bond, thereby outcompeting the hydrodehalogenation pathway.

  • Incorrect Base Selection: The choice of base is critical as some bases can act as hydride sources.

    • Recommendation: Avoid strong alkoxide bases if hydrodehalogenation is significant. Instead, screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Solvent Effects: Certain solvents are more prone to promoting hydrodehalogenation.

    • Recommendation: If using solvents like DMF or dioxane, consider switching to a less coordinating, aprotic solvent such as toluene.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the undesired hydrodehalogenation side reaction.

    • Recommendation: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 2: Low yield of the desired product and formation of hydrodehalogenated byproduct in Heck coupling.

Possible Cause & Troubleshooting Steps:

  • Catalyst System: The activity of the palladium catalyst can influence the reaction pathway.

    • Recommendation: If using a highly active catalyst, consider switching to a less active one or modifying the ligand to tune the reactivity.

  • Base Selection: The base can influence the catalytic cycle and promote side reactions.

    • Recommendation: For Heck reactions, tertiary amines like triethylamine are common. If hydrodehalogenation is an issue, consider screening other bases like potassium carbonate or sodium acetate.[5]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can favor hydrodehalogenation.

    • Recommendation: Optimize the reaction temperature and time to find a balance between efficient coupling and minimal side product formation. Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions to occur.

Issue 3: Hydrodehalogenation competing with C-N bond formation in Buchwald-Hartwig amination.

Possible Cause & Troubleshooting Steps:

  • Ligand Choice: The ligand's steric and electronic properties are critical in Buchwald-Hartwig amination.

    • Recommendation: Employ bulky, electron-rich ligands like Xantphos, DavePhos, or XPhos. These ligands promote the desired C-N reductive elimination.

  • Base Selection: Strong, non-nucleophilic bases are typically used, but can sometimes contribute to hydrodehalogenation.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice. If hydrodehalogenation is problematic, consider screening other bases such as LHMDS or K₃PO₄.[1]

  • Solvent Choice: Aprotic solvents are generally preferred.

    • Recommendation: Toluene and dioxane are common solvents. If hydrodehalogenation is observed, ensure the solvent is anhydrous and consider screening other aprotic solvents.

Data Presentation

The following tables summarize the effect of various reaction parameters on the outcome of coupling reactions involving bromopyrimidines and related aryl bromides, with a focus on minimizing hydrodehalogenation.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Bromopyrimidines

LigandCatalyst PrecursorBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O100ModerateSignificant
XPhosPd₂(dba)₃K₃PO₄Toluene100HighMinimal
SPhosPd(OAc)₂Cs₂CO₃Dioxane100HighLow
RuPhosPd-G3-XPhosK₃PO₄t-AmylOH110HighMinimal

Note: The data presented are representative and actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Base on Buchwald-Hartwig Amination of Bromo-heterocycles [1]

BasepKa (approx.)Typical Yield (%)Notes
NaOtBu~19>95High reaction rates, but not suitable for base-sensitive functional groups. Can promote hydrodehalogenation.
LHMDS~2680-95Strong, non-nucleophilic base. Good alternative to NaOtBu.
K₃PO₄~12.370-90Weaker base, suitable for base-sensitive substrates. May require higher temperatures.
Cs₂CO₃~1060-85Mild base, often used for sensitive substrates. Slower reaction rates are common.

Note: This table provides general guidance. The optimal base should be determined experimentally for each specific reaction.

Table 3: Effect of Solvent on Palladium-Catalyzed Coupling Reactions

SolventPolarityBoiling Point (°C)Common Observations
TolueneNon-polar111Often a good choice to minimize hydrodehalogenation.
1,4-DioxanePolar aprotic101Commonly used, but can sometimes promote hydrodehalogenation.
DMFPolar aprotic153Can act as a hydride source, potentially increasing hydrodehalogenation.
THFPolar aprotic66Can be used, but may sometimes result in lower yields.[1]
AcetonitrilePolar aprotic82In some cases, has been observed to favor dehalogenation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine[2]

Materials:

  • 5-Bromopyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of a Bromopyrimidine with an Alkene[6]

Materials:

  • Bromopyrimidine

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the chosen ligand (2 mol%), the bromopyrimidine (1.0 mmol), the alkene (1.5 mmol), and K₂CO₃ (2 mmol).

  • Add a mixture of water and DMF (e.g., 3 mL of each).

  • Heat the mixture at 80 °C for 4 hours.

  • After cooling, extract the mixture with ethyl acetate/hexane (1:5).

  • Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate and purify the product by flash chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromopyridine[7][8]

Materials:

  • 3-Bromopyridine

  • Amine

  • Palladium precatalyst (e.g., [Pd₂(dba)₃])

  • Ligand (e.g., (±)-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add 3-bromopyridine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Hydrodehalogenation cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_issue High Hydrodehalogenation suzuki_sol1 Change Ligand (e.g., to XPhos, SPhos) suzuki_issue->suzuki_sol1 Ligand Effect suzuki_sol2 Change Base (e.g., to K3PO4, Cs2CO3) suzuki_issue->suzuki_sol2 Base Effect suzuki_sol3 Change Solvent (e.g., to Toluene) suzuki_issue->suzuki_sol3 Solvent Effect suzuki_sol4 Lower Temperature suzuki_issue->suzuki_sol4 Temperature Effect heck_issue High Hydrodehalogenation heck_sol1 Modify Catalyst System heck_issue->heck_sol1 heck_sol2 Screen Bases (e.g., K2CO3, NaOAc) heck_issue->heck_sol2 heck_sol3 Optimize Temp. & Time heck_issue->heck_sol3 buchwald_issue High Hydrodehalogenation buchwald_sol1 Use Bulky Ligands (e.g., Xantphos, DavePhos) buchwald_issue->buchwald_sol1 buchwald_sol2 Screen Bases (e.g., LHMDS, K3PO4) buchwald_issue->buchwald_sol2 buchwald_sol3 Use Anhydrous Solvent (e.g., Toluene, Dioxane) buchwald_issue->buchwald_sol3

Caption: A troubleshooting guide for minimizing hydrodehalogenation in common coupling reactions of bromopyrimidines.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Bromopyrimidine, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Degassed/ Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Bromopyrimidine pd2_complex Br-Pd(II)Ln (Pyrimidine) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Coupling Partner pd_hydride H-Pd(II)Ln pd2_complex->pd_hydride + Hydride pd2_coupled R-Pd(II)Ln (Pyrimidine) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product reductive_elimination->product side_reaction Hydrodehalogenation side_reaction->pd0 pd_hydride->side_reaction hydride_source Hydride Source (Solvent, Base, H2O) hydride_source->pd_hydride

Caption: Catalytic cycle for cross-coupling with the competing hydrodehalogenation pathway.

References

Preventing homocoupling of boronic acids in Suzuki reactions with 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine in Suzuki-Miyaura cross-coupling reactions. This resource provides targeted troubleshooting guides and frequently asked questions to help you minimize common side reactions, particularly the homocoupling of boronic acids, ensuring higher yields and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant issue with a substrate like this compound?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This is particularly problematic because it consumes your boronic acid, reducing the overall yield of the intended cross-coupled product.[2] Furthermore, the resulting symmetrical biaryl can have similar chromatographic properties to the desired product, complicating purification efforts.[1]

Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A2: Homocoupling of boronic acids is primarily triggered by two pathways, often involving palladium(II) species that are either added as a precatalyst or generated in situ.[3][4]

  • Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) to Pd(II). This Pd(II) species can then facilitate the homocoupling of two boronic acid molecules.[1][3][5] Rigorous exclusion of oxygen is therefore critical.[6]

  • Pd(II) Precatalyst Pathway: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to form the homocoupled dimer before being reduced to the active Pd(0) state required for the main catalytic cycle.[2][3]

G cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) PdII Pd(II) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdArB Transmetalation (Ar'B(OH)₂) ArPdArB->Pd0 Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination ArBPd Ar'B(OH)₂-Pd(II) Complex PdII->ArBPd Coordination Pd0_from_homo Pd(0)L_n PdII->Pd0_from_homo Reduction via Homocoupling ArArPd Ar'-Pd(II)-Ar' ArBPd->ArArPd Second Transmetalation Dimer Ar'-Ar' (Dimer) ArArPd->Dimer Reductive Elimination ArArPd->Pd0_from_homo O2 O₂ (Oxygen) O2->PdII Oxidizes PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_precatalyst->PdII Direct Source G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement thorough degassing: - Sparge solvents with N₂/Ar for 30+ min. - Use freeze-pump-thaw cycles (3x). - Maintain a positive inert gas pressure. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). OR Add a mild reducing agent (e.g., potassium formate) with the Pd(II) source. q2->sol2 Yes q3 Is the ligand appropriate for a heterocyclic substrate? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use bulky, electron-rich phosphine ligands: - SPhos, XPhos, RuPhos - P(t-Bu)₃ q3->sol3 No / Unsure q4 Is the base/solvent combination optimal? q3->q4 Yes a3_yes Yes a3_no No / Unsure sol3->q4 sol4 Screen different bases (K₃PO₄, Cs₂CO₃) and solvent mixtures (Dioxane/H₂O, THF/H₂O). Ensure base is finely powdered and fresh. q4->sol4 No / Unsure end_node Homocoupling Minimized q4->end_node Yes a4_yes Yes a4_no No / Unsure sol4->end_node

References

Stability of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound during acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What are the expected outcomes of treating this compound with strong acid?

Under standard acidic conditions, the primary expected reaction is the removal of the Boc protecting group to yield 3-(5-Bromopyrimidin-2-yloxy)piperidine as the corresponding salt (e.g., hydrochloride or trifluoroacetate). The Boc group is well-known for its lability in acidic environments.[1][2] The deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide.[1][3]

Q2: Is the ether linkage between the piperidine and bromopyrimidine rings susceptible to cleavage under acidic deprotection conditions?

While ethers are generally stable, they can undergo cleavage under strong acidic conditions, particularly with hydrohalic acids like HBr or HI and often requiring heat.[4][5] The ether in this molecule is an aryl-alkyl ether. Cleavage of such ethers typically results in a phenol and an alkyl halide.[6] However, the conditions required for ether cleavage are generally harsher than those needed for Boc deprotection.[5] Standard Boc deprotection protocols using TFA in DCM or HCl in methanol at room temperature are unlikely to cause significant ether cleavage.[2]

Q3: How stable is the 5-bromopyrimidine ring during acidic deprotection?

The 5-bromopyrimidine ring is expected to be stable under the acidic conditions typically used for Boc deprotection. Pyrimidines can be protonated under acidic conditions, but the ring itself is generally robust unless harsh conditions are employed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Low reaction temperature.Allow the reaction to warm to room temperature if it is being conducted at 0 °C.
Presence of Unexpected Byproducts Cleavage of the ether linkage.Use milder acidic conditions. Consider using HCl in dioxane or a lower concentration of TFA. Avoid elevated temperatures.
Alkylation of the product by the tert-butyl cation.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[2]
Degradation of Starting Material or Product The specific molecule may be sensitive to the chosen acid.Screen a variety of acidic conditions (e.g., HCl in ethyl acetate, formic acid) to find a more suitable system.

Quantitative Data Summary

The following table summarizes common acidic conditions for Boc deprotection. The optimal conditions for this compound should be determined empirically.

Reagent Solvent Concentration Temperature Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[1]0 °C to Room Temp30 min - 3 h[1]A common and effective method. Excess TFA and solvent are removed under reduced pressure.
Hydrochloric Acid (HCl)Methanol (MeOH)1.25 M - 4 MRoom Temp30 min - 2 hThe product is isolated as the hydrochloride salt.
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp30 min - 2 hUseful when other functional groups are sensitive to protic solvents like methanol.
Hydrochloric Acid (HCl)Ethyl Acetate (EtOAc)3 MRoom Temp30 min - 1 h[2]A good alternative to DCM or dioxane.

Experimental Protocols

Protocol 1: General Procedure for Acidic Boc Deprotection with TFA/DCM

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude product, the trifluoroacetate salt of 3-(5-Bromopyrimidin-2-yloxy)piperidine, can be used as is or purified further.

Protocol 2: Analysis of Deprotection Stability by LC-MS

  • Prepare a stock solution of this compound of known concentration.

  • Set up the deprotection reaction as described in Protocol 1.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a basic solution (e.g., saturated sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by LC-MS to identify and quantify the starting material, the desired deprotected product, and any potential byproducts such as the cleaved ether fragment (3-hydroxypiperidine and 5-bromo-2-hydroxypyrimidine).

Visualizations

deprotection_pathway start 1-Boc-3-(5-Bromopyrimidin- 2-yloxy)piperidine product 3-(5-Bromopyrimidin-2-yloxy)piperidine (Desired Product) start->product Standard Acidic Deprotection (e.g., TFA/DCM, RT) side_product Side Products: 3-Hydroxypiperidine + 5-Bromo-2-hydroxypyrimidine start->side_product Harsh Acidic Conditions (Potential Ether Cleavage)

Caption: Expected reaction pathway and potential side reaction.

Caption: Troubleshooting workflow for acidic deprotection.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of 5-bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Buchwald-Hartwig amination of 5-bromopyrimidines.

Troubleshooting Guide: Low Conversion and Side Reactions

Low conversion is a frequent issue in the Buchwald-Hartwig amination of 5-bromopyrimidines. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction performance.

Question: My Buchwald-Hartwig amination of 5-bromopyrimidine is showing low to no conversion. What are the potential causes and how can I troubleshoot it?

Answer:

Low conversion in this reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A logical, step-by-step approach to troubleshooting is crucial for success.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion reagent_quality Check Reagent and Solvent Quality start->reagent_quality First, verify... catalyst_activity Evaluate Catalyst and Ligand reagent_quality->catalyst_activity If reagents are pure... sub_reagent Use anhydrous, degassed solvents. Ensure purity of amine and base. reagent_quality->sub_reagent reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions If catalyst is active... sub_catalyst Use fresh, high-purity catalyst and ligand. Consider using a pre-catalyst. catalyst_activity->sub_catalyst solubility Address Solubility Issues reaction_conditions->solubility If conditions are optimized... sub_conditions Screen different bases (e.g., NaOtBu, Cs2CO3). Optimize temperature (typically 80-110°C). Vary catalyst and ligand loading. reaction_conditions->sub_conditions sub_solubility Screen alternative solvents (e.g., toluene, dioxane, THF). solubility->sub_solubility

Caption: A step-by-step workflow for troubleshooting low conversion in the Buchwald-Hartwig amination of 5-bromopyrimidines.

1. Reagent and Solvent Quality:

  • Issue: The presence of water and oxygen can significantly deactivate the palladium catalyst.[1]

  • Solution:

    • Use anhydrous and degassed solvents. Toluene and 1,4-dioxane are common choices.[1]

    • Ensure the amine and base are pure and have been stored under inert conditions.

2. Catalyst and Ligand Activity:

  • Issue: The active Pd(0) species is sensitive to air and moisture, leading to catalyst deactivation.[1]

  • Solution:

    • Use a high-quality palladium precursor and ligand stored under an inert atmosphere.[1]

    • Consider using a palladium pre-catalyst, such as a G3 or G4 palladacycle, for more reliable generation of the active catalytic species.[1]

3. Reaction Conditions:

  • Base Selection: The choice of base is critical and interdependent with the solvent.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions.[1] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though they may require higher temperatures or longer reaction times.[1]

  • Temperature: Insufficient temperature can lead to low conversion. Cautiously increase the reaction temperature in 10°C increments. Typical temperatures range from 80-110°C.[1]

  • Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. For electron-deficient heteroaryl bromides like 5-bromopyrimidine, sterically hindered and electron-rich phosphine ligands are often effective.

4. Solubility Issues:

  • Issue: Poor solubility of the 5-bromopyrimidine, amine, or base can hinder the reaction.

  • Solution: Screen alternative solvents to improve solubility. While toluene is a common starting point, 1,4-dioxane or tetrahydrofuran (THF) may offer better solubility for certain substrates.[1]

Question: I am observing a significant amount of a side product that appears to be the debrominated pyrimidine (hydrodehalogenation). How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. Several factors can be adjusted to minimize this undesired pathway.

Minimizing Hydrodehalogenation Side Reaction

Hydrodehalogenation start Hydrodehalogenation Observed base_choice Optimize Base start->base_choice temperature Lower Reaction Temperature start->temperature ligand_screening Screen Ligands start->ligand_screening sub_base Switch to a weaker or less sterically hindered base (e.g., from NaOtBu to Cs2CO3 or K3PO4). base_choice->sub_base sub_temp Higher temperatures can promote side reactions. Reduce temperature in 10°C increments. temperature->sub_temp sub_ligand Some ligands are more prone to promoting hydrodehalogenation. Screen different phosphine ligands. ligand_screening->sub_ligand

Caption: Key strategies to minimize the hydrodehalogenation side reaction.

  • Optimize the Base: Using a weaker or less sterically hindered base can often reduce hydrodehalogenation.[1] Consider switching from a strong base like NaOtBu to a weaker one such as Cs₂CO₃ or K₃PO₄.[1]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions.[1] Try running the reaction at the lower end of the optimal temperature range (e.g., 80°C).

  • Screen Ligands: The choice of ligand can influence the selectivity of the reaction. Some ligands may be more prone to promoting hydrodehalogenation than others.[1] Experimenting with different phosphine ligands can help identify a system that favors the desired amination.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor should I use?

A1: Common palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂. However, for improved reliability and easier activation, using a palladacycle pre-catalyst (e.g., XPhos Pd G3) is often recommended as they can lead to a more efficient formation of the active catalyst.[1]

Q2: What is the best ligand for the amination of 5-bromopyrimidine?

A2: There is no single "best" ligand, as the optimal choice often depends on the specific amine being used. However, for electron-deficient heteroaryl bromides, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are generally good starting points.[2]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is a critical parameter.

  • Strong bases like NaOtBu, KOtBu, or LHMDS are often used and can lead to faster reaction rates. However, they may not be suitable for substrates with base-sensitive functional groups.

  • Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[1]

Q4: What solvent should I use?

A4: Aprotic solvents are typically used.

  • Toluene and 1,4-dioxane are the most common and often effective solvents.[1]

  • THF can also be used, but may sometimes result in lower yields.[1]

  • The solvent choice can also impact the solubility of your reagents and the stability of the catalytic species.[1]

Q5: What is a typical catalyst loading?

A5: Catalyst loading can vary, but a common starting point is 1-2 mol% of the palladium precursor and 2-4 mol% of the ligand. Optimization may be required to reduce catalyst loading for a specific transformation.

Data on Reaction Parameters

Table 1: Effect of Base on Yield (Representative Example)

BasepKa (approx.)Typical Yield (%)Notes
NaOtBu~19>95High reaction rates, but not suitable for base-sensitive substrates.[1]
Cs₂CO₃~10.380-95Good for base-sensitive substrates, may require higher temperatures.[1]
K₃PO₄~12.375-90Weaker base, good functional group tolerance.[1]
K₂CO₃~10.360-85Weaker base, may require more forcing conditions.

Table 2: Effect of Solvent on Yield (Representative Example)

SolventDielectric ConstantTypical Yield (%)Notes
Toluene2.4>90Common and effective, good for a wide range of substrates.[1]
1,4-Dioxane2.2>90Another common and effective solvent.[1]
THF7.670-85Can be effective, but sometimes leads to lower yields.[1]
DMF36.7VariableCan be used, but may lead to side reactions at high temperatures.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow

Experimental_Workflow setup Reaction Setup reagents Add Pd precatalyst, ligand, 5-bromopyrimidine, and base to an oven-dried flask. setup->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert addition Add anhydrous solvent and amine via syringe. inert->addition reaction Heat to desired temperature (e.g., 80-110°C) with stirring. addition->reaction monitoring Monitor progress by TLC or LC-MS. reaction->monitoring workup Work-up monitoring->workup cool Cool to room temperature. workup->cool quench Quench the reaction. cool->quench extract Extract with an organic solvent. quench->extract purify Purify the product (e.g., column chromatography). extract->purify

Caption: A general experimental workflow for the Buchwald-Hartwig amination of 5-bromopyrimidine.

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).[1]

  • Add the 5-bromopyrimidine (1.0 equiv) and the base (1.5-2.0 equiv).[1]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 equiv).[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Catalyst and ligand screening for cross-coupling with 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting cross-coupling reactions with 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine. The advice and protocols provided are based on established procedures for structurally similar bromopyrimidine substrates and serve as a robust starting point for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: I am observing no or very low conversion of my starting material. What are the common causes?

A1: Low or no conversion in cross-coupling reactions with bromopyrimidine substrates can stem from several factors, primarily related to the catalyst system and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition.[1][2] Ensure your palladium source is of good quality and consider using pre-formed Pd(0) catalysts or specialized precatalysts.[2]

  • Catalyst Inhibition: Besides the pyrimidine nitrogens, other functional groups in your specific substrate or coupling partner could inhibit the catalyst.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.[2][3] It is crucial to thoroughly degas solvents and maintain an inert atmosphere (Argon or Nitrogen).[2][3]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and interdependent.[4] A screening of these parameters is often necessary to find the optimal conditions for your specific substrate.[2]

Suzuki-Miyaura Coupling

Q2: Which catalyst and ligand system is a good starting point for a Suzuki coupling with my bromopyrimidine substrate?

A2: For challenging heteroaryl halides like 5-bromopyrimidines, modern catalyst systems are often required.[2] A good starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand.[2][5] Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective as they accelerate oxidative addition and stabilize the catalytic species.[1][2][5]

Q3: I'm observing significant debromination of my starting material. How can I minimize this side reaction?

A3: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen.[3] This can occur if the palladium(II) intermediate reacts with a hydride source before transmetalation.[3]

  • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[3] K₃PO₄ is often effective for challenging couplings.[2]

  • Solvent Selection: If using solvents that can be a hydride source (like alcohols), consider switching to aprotic solvents such as 1,4-dioxane or toluene.[3]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation, outcompeting the debromination pathway.[3]

  • Temperature Control: Lowering the reaction temperature may improve selectivity.[3]

Buchwald-Hartwig Amination

Q4: What are the recommended base and solvent combinations for the Buchwald-Hartwig amination of my substrate?

A4: The selection of base and solvent is critical.[4]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, for substrates with base-sensitive functional groups (like the Boc group, which can be labile), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are recommended, though this may require higher temperatures or longer reaction times.

  • Solvent: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[4] It's important to ensure the reagents are soluble in the chosen system.[2]

Q5: Hydrodehalogenation is a major side product in my Buchwald-Hartwig reaction. What can I do?

A5: This side reaction can compete with the desired C-N bond formation.[3]

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[4]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[4]

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[4] Consider screening different phosphine ligands.

Sonogashira Coupling

Q6: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A6: Glaser coupling is a common side reaction, especially when a copper(I) co-catalyst is used, as the copper acetylide intermediate can dimerize in the presence of oxygen.[3]

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[3] Many modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.[3]

  • Inert Atmosphere: If a copper co-catalyst is necessary, maintaining a strictly anaerobic (oxygen-free) environment is crucial.[3]

Data Presentation: Recommended Starting Conditions

The following tables summarize general starting conditions for various cross-coupling reactions with bromopyrimidines. These should be considered as starting points for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/Water (4:1)100
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/Water80-110
Pd(dppf)Cl₂ (3)(dppf)K₂CO₃ (3)Acetonitrile/Water (4:1)80-100
Pd(PPh₃)₄ (2-5)(PPh₃)K₃PO₄ (2-3)1,4-Dioxane/Water (4:1)100

Data compiled from multiple sources.[2][5][6]

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-110
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5-2)1,4-Dioxane100-110
Pd₂(dba)₃ (1-2)Xantphos (2-4)K₃PO₄ (2)Toluene100

Data compiled from multiple sources.[4][5][7]

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)DMF80
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF80
Pd(PPh₃)₄ (5)NoneEt₃N (2-3)THF / DMF25-60

Data compiled from multiple sources.[3][5]

Table 4: Heck Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (1.5-2.5)DMF / Acetonitrile80-120
Pd(OAc)₂ (1)NoneK₂CO₃ (2)Water/DMF80

Data compiled from multiple sources.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3][5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., toluene).[5] Then add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5][10]

  • Workup: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Visualizations

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Dry Glassware & Stir Bar add_solids 2. Add Substrate, Coupling Partner, Base prep_glass->add_solids add_catalyst 3. Add Pd Catalyst & Ligand add_solids->add_catalyst inert 4. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) add_catalyst->inert add_solvent 5. Add Degassed Solvent(s) inert->add_solvent heat 6. Heat to Desired Temperature add_solvent->heat monitor 7. Monitor Progress (TLC/LC-MS) heat->monitor quench 8. Cool and Quench Reaction monitor->quench extract 9. Aqueous Workup & Extraction quench->extract purify 10. Dry, Concentrate & Purify extract->purify Troubleshooting_Guide Troubleshooting: Low or No Product Yield box_node box_node start Low / No Yield? q1 Is the catalyst active and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reagents & solvents pure and anhydrous? a1_yes->q2 sol1 Use fresh reagents/precatalyst. Ensure rigorous degassing. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimal? a2_yes->q3 sol2 Use anhydrous, degassed solvents and pure reagents. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base/solvent combination appropriate? a3_yes->q4 sol3 Increase temperature incrementally. Consider microwave heating. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Screen Catalyst/Ligand System (e.g., XPhos, SPhos) a4_yes->end sol4 Screen alternative bases (e.g., K3PO4) and solvents (e.g., Dioxane, Toluene). a4_no->sol4

References

Managing impurities in the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine and its derivatives. The core of this synthesis is a Williamson ether synthesis, a robust and widely used reaction. However, like any chemical transformation, it is not without its challenges, particularly concerning impurity formation. This guide aims to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of 1-Boc-3-hydroxypiperidine with a suitable 2-halo-5-bromopyrimidine (typically 2-chloro- or 2-bromo-5-bromopyrimidine) in the presence of a base. The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism.

Q2: What are the critical parameters to control in this synthesis to minimize impurity formation?

A2: Key parameters to control include the choice of base, solvent, reaction temperature, and the quality of the starting materials. A non-nucleophilic, strong base is preferred to deprotonate the hydroxyl group of 1-Boc-3-hydroxypiperidine without competing in the substitution reaction. The solvent should be aprotic and polar to facilitate the reaction. Temperature control is crucial to prevent side reactions and degradation.

Q3: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring reaction progress and determining the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and for characterizing any isolated impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, their potential causes, and recommended solutions.

Issue 1: Low Yield of the Desired Product

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature.

  • Poor Quality Reagents: Degradation or impurities in starting materials or reagents.

  • Suboptimal Base or Solvent: The chosen base may not be strong enough for complete deprotonation, or the solvent may not be suitable for the SNAr reaction.

  • Side Reactions: Formation of by-products consuming the starting materials.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.

  • Reagent Quality: Use high-purity, anhydrous starting materials and solvents. Ensure the base is not expired or degraded.

  • Optimization of Conditions: Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). A moderate increase in temperature may improve the reaction rate, but should be done cautiously to avoid degradation.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Potential Causes:

  • Incorrect Stoichiometry: An improper molar ratio of reactants.

  • Insufficient Base: Incomplete deprotonation of 1-Boc-3-hydroxypiperidine.

  • Short Reaction Time: The reaction was not allowed to proceed to completion.

Solutions:

  • Stoichiometry Adjustment: Use a slight excess (1.1-1.2 equivalents) of the 2-halo-5-bromopyrimidine.

  • Base Equivalents: Ensure at least one equivalent of a strong base is used.

  • Extended Reaction Time: Monitor the reaction until the limiting starting material is consumed.

  • Purification: Unreacted starting materials can often be removed by column chromatography or recrystallization.

Issue 3: Identification of Unknown Impurities

The following table summarizes potential impurities that may be observed during the synthesis of this compound.

Impurity ID Proposed Structure Potential Cause Analytical Identification
IMP-01 1-Boc-3-hydroxypiperidineUnreacted starting material.LC-MS, ¹H NMR
IMP-02 2-Halo-5-bromopyrimidineUnreacted starting material.GC-MS, LC-MS
IMP-03 5-Bromo-2-hydroxypyrimidineHydrolysis of 2-halo-5-bromopyrimidine.LC-MS
IMP-04 N-(5-Bromopyrimidin-2-yl)-1-Boc-3-aminopiperidineIf there is a source of ammonia or if the starting piperidine contains an amino impurity.LC-MS, ¹H NMR
IMP-05 Di-(5-bromopyrimidin-2-yl) etherReaction of 5-bromo-2-hydroxypyrimidine with 2-halo-5-bromopyrimidine.LC-MS
IMP-06 Deboc-protected productAcidic conditions during work-up or purification.LC-MS, ¹H NMR

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (10 volumes), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-chloro-5-bromopyrimidine (1.1 eq) in anhydrous DMF (2 volumes) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start Materials: 1-Boc-3-hydroxypiperidine 2-Halo-5-bromopyrimidine base_add Addition of Base (e.g., NaH) in aprotic solvent (e.g., DMF) start->base_add reaction Reaction at elevated temperature base_add->reaction quench Quenching (e.g., with water) reaction->quench extraction Extraction with organic solvent quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification final_product Final Product: 1-Boc-3-(5-Bromopyrimidin- 2-yloxy)piperidine purification->final_product

Caption: A typical workflow for the synthesis and purification.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting common issues in the synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurity Profile cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Starting Material Quality? start->cause3 solution1a Increase reaction time or temperature cause1->solution1a Yes solution1b Check stoichiometry and base equivalents cause1->solution1b Yes solution2a Optimize base and solvent cause2->solution2a Yes solution2b Lower reaction temperature cause2->solution2b Yes solution3 Use high-purity, anhydrous materials cause3->solution3 Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Technical Support Center: Solubility Troubleshooting for 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine for reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Due to the presence of the bulky and non-polar tert-butyloxycarbonyl (Boc) group, this compound is expected to exhibit increased lipophilicity.[1] This structural feature generally leads to better solubility in non-polar organic solvents and reduced solubility in polar, protic solvents like water. The Boc group masks the polar N-H group of the piperidine ring, which decreases the molecule's overall polarity and its ability to form hydrogen bonds with protic solvents.[1]

Q2: Which solvents are commonly used for dissolving Boc-protected piperidine derivatives?

A2: Boc-protected amines and piperidine derivatives are often soluble in a range of common organic solvents.[1][2][3] These include:

  • Chlorinated solvents: Dichloromethane (DCM) and chloroform are frequently effective.[1]

  • Polar aprotic solvents: Acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can also be good choices.[1]

  • Ethers: Solvents like diethyl ether may be used.[4]

  • Alcohols: Methanol and ethanol can also dissolve some Boc-protected compounds.[2][3]

It is important to note that piperidine itself is highly soluble in water and various organic solvents, but the addition of the large Boc and bromopyrimidin-yloxy groups significantly alters these properties.[5]

Q3: Why is my compound not dissolving in the chosen reaction solvent?

A3: Several factors can contribute to poor solubility. The high crystallinity of the compound, stemming from strong crystal lattice energy, can make it difficult for the solvent to break down the solid structure. Additionally, a mismatch between the polarity of your compound and the solvent is a common reason for poor solubility.

Troubleshooting Guide: Improving Solubility for Reaction Setup

If you are encountering solubility issues with this compound, consider the following strategies:

Solvent Screening

A systematic solvent screening is the first step to identify a suitable medium for your reaction.

Experimental Protocol for Solubility Testing:

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5-10 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL).

  • Observation & Agitation: Vortex each vial for 1-2 minutes at room temperature. Observe if the solid dissolves completely.

  • Heating: If the compound is not soluble at room temperature, gently heat the vial and observe any changes in solubility. Be cautious with volatile solvents.

  • Documentation: Record your observations to determine the best solvent or solvent system.

Table 1: Common Solvents for Screening

Solvent ClassExamplesExpected Solubility of Boc-Protected Compounds
Non-PolarToluene, HexaneModerate to High[1]
ChlorinatedDichloromethane (DCM), ChloroformModerate to High[1]
Polar AproticAcetone, Acetonitrile, DMF, DMSOModerate to High[1]
EthersTetrahydrofuran (THF), 1,4-DioxaneModerate
AlcoholsMethanol, Ethanol, IsopropanolVariable, generally lower than aprotic solvents
WaterWaterInsoluble[6]
Co-solvent Systems

If a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can be employed to fine-tune the polarity of the reaction medium.[7]

Methodology:

  • Start by dissolving or suspending the compound in a small amount of a "good" solvent in which it shows some solubility.

  • Gradually add a "poor" solvent (in which the other reactants are soluble) until a homogeneous solution is achieved or the desired solvent ratio for the reaction is reached.

Temperature Adjustment

Increasing the temperature of the reaction mixture can often enhance the solubility of a compound. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent.

Alternative Techniques for Poorly Soluble Reactants

For compounds that remain insoluble despite the above methods, more advanced techniques may be necessary:

  • Solid-State Synthesis (Ball Milling): In cases of extremely low solubility, performing the reaction in the solid state using a ball mill can be a powerful alternative to solution-phase chemistry.[8][9] This solvent-free method can drive reactions between insoluble reactants.[8][9]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, potentially leading to a faster dissolution rate.[10][]

Visual Guides

Below are diagrams to aid in your decision-making process for improving the solubility of your compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_screen Perform Solvent Screening (See Table 1) start->solvent_screen is_soluble Is the compound soluble in a suitable reaction solvent? solvent_screen->is_soluble proceed Proceed with Reaction Setup is_soluble->proceed Yes co_solvent Try Co-Solvent System is_soluble->co_solvent No is_soluble_co Is the compound soluble? co_solvent->is_soluble_co is_soluble_co->proceed Yes heating Apply Gentle Heating is_soluble_co->heating No is_soluble_heat Is the compound soluble? heating->is_soluble_heat is_soluble_heat->proceed Yes advanced Consider Advanced Techniques (e.g., Ball Milling) is_soluble_heat->advanced No

Caption: Decision workflow for troubleshooting solubility issues.

Intermolecular_Interactions cluster_compound This compound cluster_solvent Solvent Interactions compound Molecule boc Boc Group (Non-polar, Bulky) compound->boc piperidine Piperidine Ether (Moderately Polar) compound->piperidine bromopyrimidine Bromopyrimidine (Polar, H-bond acceptor) compound->bromopyrimidine nonpolar_solvent Non-polar Solvent (e.g., Toluene) boc->nonpolar_solvent Favorable van der Waals interactions polar_aprotic_solvent Polar Aprotic Solvent (e.g., DMF, DCM) piperidine->polar_aprotic_solvent Favorable dipole-dipole interactions bromopyrimidine->polar_aprotic_solvent Favorable dipole-dipole interactions

Caption: Key molecular features influencing solvent interactions.

References

Validation & Comparative

Characterization of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine: A Comparative Guide to its ¹H and ¹³C NMR Spectral Features

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, a key intermediate in pharmaceutical research and drug development. The following sections present predicted ¹H and ¹³C NMR data, a standardized experimental protocol for data acquisition, and a workflow for NMR analysis, offering a valuable resource for researchers and scientists.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of its chemical structure, including the substituted piperidine and 5-bromopyrimidine moieties, and by comparing with known NMR data of structurally related compounds. The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numberingFigure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ at 400 MHz.

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNo. of ProtonsAssignment
8.55s-2HH-4', H-6'
5.30 - 5.40m-1HH-3
3.40 - 3.70m-2HH-2eq, H-6eq
3.20 - 3.35m-2HH-2ax, H-6ax
1.95 - 2.10m-1HH-4eq
1.80 - 1.95m-1HH-5eq
1.60 - 1.75m-2HH-4ax, H-5ax
1.48s-9HH-Boc

Multiplicity: s = singlet, m = multiplet, eq = equatorial, ax = axial.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ at 100 MHz.

Chemical Shift (ppm)Assignment
161.5C-2'
157.8C-4', C-6'
155.0C=O (Boc)
108.0C-5'
80.5C(CH₃)₃ (Boc)
74.0C-3
47.0C-2
44.0C-6
31.0C-4
28.5C(CH₃)₃ (Boc)
22.0C-5

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument and Acquisition Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • Temperature: 298 K (25 °C)

  • For ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • For ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H, ¹³C, and other experiments) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Structure Elucidation / Verification D->E

A streamlined workflow for NMR analysis.

This comprehensive guide provides a foundational dataset and standardized protocols to aid in the synthesis and characterization of this compound and its analogs, facilitating advancements in drug discovery and development.

A Comparative Guide to LC-MS Analysis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reaction products originating from 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine. Targeted at researchers, scientists, and professionals in drug development, this document outlines potential reaction pathways, compares analytical performance metrics, and offers detailed experimental protocols.

Introduction to the Analysis of this compound Reactions

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications.[1] The analysis of its reaction products is critical for reaction monitoring, impurity profiling, and ensuring the quality of the final compounds. LC-MS is a powerful and indispensable analytical tool in the pharmaceutical industry for these purposes.[2] Due to the physicochemical properties of piperidine-containing compounds, such as polarity and basicity, specific analytical strategies may be required to achieve optimal chromatographic separation and mass spectrometric detection.[3][4]

This guide explores a hypothetical reaction of this compound, specifically a Suzuki coupling reaction, which is a common transformation for aryl bromides. The resulting products and potential side products are used as a framework for comparing different LC-MS analytical approaches.

Hypothetical Reaction Pathway

The following diagram illustrates a potential Suzuki coupling reaction of this compound with a generic boronic acid.

G reactant This compound (Starting Material) catalyst Pd Catalyst Base reactant->catalyst side_product1 Debrominated Product reactant->side_product1 Side Reaction 1 (e.g., reduction) side_product2 Hydrolyzed Piperidine reactant->side_product2 Side Reaction 2 (e.g., hydrolysis) boronic_acid R-B(OH)2 (Boronic Acid) boronic_acid->catalyst product Desired Product (Suzuki Coupling Product) catalyst->product

Caption: Hypothetical Suzuki coupling reaction of this compound.

Comparative Analysis of LC-MS Methodologies

The successful analysis of the reaction mixture depends on the chromatographic separation of the starting material, the desired product, and various potential impurities, followed by their detection and identification by mass spectrometry.

Table 1: Comparison of LC-MS Performance Metrics

ParameterMethod A: Standard Reversed-Phase LC-MSMethod B: Reversed-Phase LC-MS with DerivatizationMethod C: HILIC LC-MS
Analyte Amenability Good for the main product and less polar impurities.Excellent for all piperidine-containing compounds, including polar ones.Excellent for polar impurities and hydrolyzed products.
Peak Shape May exhibit tailing for basic piperidine compounds.[4]Symmetrical peaks due to masking of the basic nitrogen.[3]Generally good peak shape for polar analytes.
Sensitivity Moderate; can be limited by poor ionization of certain analytes.High; derivatization can enhance ionization efficiency.[3]High for polar compounds that are poorly retained in reversed-phase.
Selectivity Good; separation based on hydrophobicity.Excellent; derivatization can alter retention times, improving resolution.Orthogonal selectivity to reversed-phase, beneficial for complex mixtures.
Complexity Low; straightforward sample preparation.High; requires an additional derivatization step.Moderate; requires careful mobile phase preparation and column equilibration.

Experimental Protocols

Below are detailed protocols for the LC-MS analysis of the reaction mixture.

4.1. Protocol for Standard Reversed-Phase LC-MS (Method A)

  • Sample Preparation:

    • Dilute the reaction mixture 1:1000 with a 50:50 mixture of acetonitrile and water.

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC Conditions:

    • Column: C18 column (e.g., Atlantis C18, 5 µm, 3.9×100 mm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 5 µL.[5]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

4.2. Protocol for LC-MS with Derivatization (Method B)

This protocol includes a derivatization step to improve the chromatographic behavior of piperidine-containing compounds.[3]

  • Derivatization Reagent: Dansyl Chloride.

  • Derivatization Procedure:

    • To 100 µL of the diluted reaction mixture, add 100 µL of 1 mg/mL Dansyl Chloride in acetone and 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Vortex and heat at 60 °C for 30 minutes.

    • Cool to room temperature and add 50 µL of 250 mM methylamine solution to quench the excess reagent.

    • Vortex and let it stand for 15 minutes.

    • Dilute the mixture with the initial mobile phase and inject it into the LC-MS system.

  • LC-MS Conditions: Use the same conditions as in Method A. The retention times of the derivatized compounds are expected to be longer due to the increased hydrophobicity.

Expected Mass Spectra and Fragmentation

The identification of reaction products relies heavily on the interpretation of their mass spectra. The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[6]

Table 2: Predicted m/z Values for Key Compounds

CompoundMolecular FormulaExact MassPredicted [M+H]+
This compoundC14H20BrN3O3357.0691358.0769, 360.0749
Suzuki Product (assuming R = Phenyl)C20H25N3O3367.1900368.1978
Debrominated ProductC14H21N3O3279.1583280.1661
Hydrolyzed Piperidine (1-Boc-3-hydroxypiperidine)C10H19NO3201.1365202.1443

The fragmentation of the parent compound is expected to involve the loss of the Boc group (100 Da) and cleavage of the ether linkage. The fragmentation of bromopyrimidine-containing ions will likely show the loss of a bromine radical.[6]

Workflow for LC-MS Analysis

The following diagram outlines the logical workflow for the analysis of the reaction products.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction_mixture Reaction Mixture dilution Dilution reaction_mixture->dilution derivatization Derivatization (Optional) dilution->derivatization filtration Filtration dilution->filtration derivatization->filtration lc_separation LC Separation (Reversed-Phase or HILIC) filtration->lc_separation ms_detection MS Detection (Full Scan & MS/MS) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration mass_spectral_analysis Mass Spectral Analysis (Fragmentation & Isotope Pattern) peak_integration->mass_spectral_analysis quantification Relative Quantification peak_integration->quantification compound_id Compound Identification mass_spectral_analysis->compound_id

Caption: General workflow for the LC-MS analysis of reaction products.

Conclusion

The LC-MS analysis of reaction products from this compound requires careful method development to ensure accurate identification and quantification of all components. While standard reversed-phase LC-MS can be effective, challenges such as poor peak shape for basic analytes may arise.[4] Derivatization offers a robust solution to improve chromatographic performance and sensitivity.[3] The choice of the analytical method will depend on the specific goals of the analysis, such as routine reaction monitoring versus comprehensive impurity profiling. The protocols and comparative data presented in this guide provide a solid foundation for developing and optimizing LC-MS methods for this class of compounds.

References

A Comparative Guide to Chiral HPLC Separation of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine enantiomers. Due to the limited publicly available data for this specific compound, this guide leverages established methods for the chiral separation of its key precursor, (S)-1-Boc-3-hydroxypiperidine, to propose effective starting points for method development.

Introduction to Chiral Separation

Chiral compounds, molecules that are non-superimposable mirror images of each other (enantiomers), often require separation to isolate the therapeutically active form and to minimize potential side effects from the inactive or harmful enantiomer.[1][2] Chiral HPLC is a powerful technique for this purpose, primarily relying on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.[3][4][5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[3][6]

Proposed Chiral HPLC Methods for Method Development

Based on the successful enantioseparation of the structurally related precursor, 1-Boc-3-hydroxypiperidine, several promising chiral HPLC methods can be proposed for the separation of this compound enantiomers. The addition of the bulky and polar 5-bromopyrimidin-2-yloxy group in place of the hydroxyl group necessitates a systematic approach to method development, starting with proven CSPs for similar structures.

Table 1: Comparison of Proposed Chiral HPLC Methods

ParameterMethod 1: Polysaccharide-Based (Cellulose)Method 2: Polysaccharide-Based (Amylose)Method 3: Alternative CSP
Chiral Stationary Phase Chiralpak® IC-3 (or similar cellulose-based)Chiralpak® IA or AD (or similar amylose-based)Whelk-O® 1 (Pirkle-type)
Particle Size 3 µm or 5 µm3 µm or 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm250 x 4.6 mm
Mode Normal PhaseNormal PhaseNormal Phase
Typical Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)n-Hexane / Isopropanol (IPA)
Additive 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)None typically required
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 - 30 °C25 - 30 °C25 °C
Detection UV at 210 nm or a suitable wavelength for the bromopyrimidine chromophoreUV at 210 nm or a suitable wavelength for the bromopyrimidine chromophoreUV at a suitable wavelength for the bromopyrimidine chromophore
Expected Performance Good potential for resolution based on precursor data.[7]High probability of success due to broad applicability of amylose phases.[6]Offers a different selectivity mechanism (π-π interactions, hydrogen bonding).[3]

Experimental Protocols

The following are detailed, generalized methodologies for initiating the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other parameters will be necessary to achieve baseline separation.

Method 1 & 2: Polysaccharide-Based CSPs
  • Column: Chiralpak® IC-3 (Method 1) or Chiralpak® IA (Method 2), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a stock solution of n-Hexane and an alcohol (Isopropanol or Ethanol). A typical starting composition is 90:10 (v/v) n-Hexane:Alcohol. If necessary, add 0.1% of an acidic (TFA) or basic (DEA) modifier to the alcohol portion of the mobile phase to improve peak shape and resolution.

  • HPLC System: An isocratic HPLC system equipped with a UV detector.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution in the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Monitor the effluent at a wavelength that provides a good response for the analyte (e.g., 210 nm or a wavelength where the bromopyrimidine moiety absorbs strongly).

  • Optimization: Systematically vary the ratio of n-Hexane to alcohol (e.g., from 95:5 to 80:20) and the type of alcohol to optimize the separation (retention time and resolution). The choice of acidic or basic additive should be evaluated to see its effect on peak shape and retention.

Method 3: Pirkle-Type CSP
  • Column: Whelk-O® 1, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A starting point of 90:10 (v/v) is recommended.

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution in the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Monitor at a suitable UV wavelength.

  • Optimization: Adjust the percentage of Isopropanol in the mobile phase to control retention and improve separation.

Logical Workflow for Method Development

The following diagram illustrates a systematic approach to developing a chiral HPLC separation method for this compound.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Screen Screen diverse CSPs: - Cellulose-based (e.g., Chiralpak IC-3) - Amylose-based (e.g., Chiralpak IA) - Pirkle-type (e.g., Whelk-O 1) MP_Screen Use standard mobile phases: - Hexane/IPA (90/10) - Hexane/EtOH (90/10) CSP_Screen->MP_Screen Test with Select_Best_CSP Select CSP with best initial separation MP_Screen->Select_Best_CSP Identify lead method Optimize_MP Optimize Mobile Phase: - Alcohol percentage - Alcohol type (IPA vs. EtOH) - Additives (TFA, DEA) Select_Best_CSP->Optimize_MP Optimize_Conditions Optimize other parameters: - Flow rate - Temperature Optimize_MP->Optimize_Conditions Validation Validate the final method: - Specificity - Linearity - Accuracy - Precision Optimize_Conditions->Validation

Caption: A logical workflow for chiral HPLC method development.

Conclusion

References

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for 5-Bromopyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrimidine core, in particular, is a privileged structure in a vast array of biologically active compounds. Among the various methods to introduce molecular diversity, palladium-catalyzed cross-coupling reactions stand out. This guide provides an objective, data-driven comparison of two prominent methods—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 5-bromopyrimidine.

The choice between the Suzuki and Stille coupling reactions for the synthesis of 5-arylpyrimidines and related compounds can significantly impact yield, substrate scope, and overall synthetic strategy. While both are powerful C-C bond-forming reactions, they possess distinct advantages and disadvantages rooted in their mechanisms and the nature of their organometallic reagents.[1]

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to decomposition.Organostannanes are generally stable to air and moisture.[1][3]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1][4]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral conditions.[5]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1][4]

Performance Data: A Comparative Overview

The following table summarizes representative experimental data for both Suzuki and Stille couplings with 5-bromopyrimidine, offering a glimpse into their performance under various conditions.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Coupling Method
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515-24Moderate to GoodSuzuki
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄tert-Amyl alcohol1201283Suzuki
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O80-90-HighSuzuki
(Hetero)aryl stannanePd(PPh₃)₄--Toluene/DMF80-120-GoodStille
ArylstannanePd(PPh₃)₄ (5)-LiCl (optional)DMF/Toluene80-110-GoodStille

Catalytic Cycles: A Visual Representation

The catalytic cycles for both Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.

Suzuki_Stille_Comparison cluster_Suzuki Suzuki Coupling Catalytic Cycle cluster_Stille Stille Coupling Catalytic Cycle S_OA Oxidative Addition S_ArPdX Py-Pd(II)-Br S_OA->S_ArPdX S_Trans Transmetalation (Base Required) S_ArPdX->S_Trans S_ArPdAr Py-Pd(II)-R S_Trans->S_ArPdAr S_RE Reductive Elimination S_ArPdAr->S_RE S_Pd0 Pd(0) S_RE->S_Pd0 Catalyst Regeneration S_Product 5-R-Pyrimidine S_RE->S_Product S_Pd0->S_OA S_Bromopyrimidine 5-Bromopyrimidine S_Bromopyrimidine->S_OA S_BoronicAcid R-B(OH)₂ S_BoronicAcid->S_Trans St_OA Oxidative Addition St_ArPdX Py-Pd(II)-Br St_OA->St_ArPdX St_Trans Transmetalation St_ArPdX->St_Trans St_ArPdAr Py-Pd(II)-R St_Trans->St_ArPdAr St_RE Reductive Elimination St_ArPdAr->St_RE St_Pd0 Pd(0) St_RE->St_Pd0 Catalyst Regeneration St_Product 5-R-Pyrimidine St_RE->St_Product St_Pd0->St_OA St_Bromopyrimidine 5-Bromopyrimidine St_Bromopyrimidine->St_OA St_Stannane R-SnR'₃ St_Stannane->St_Trans

A comparison of the Suzuki and Stille catalytic cycles.

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Stille coupling of 5-bromopyrimidine. These should be considered as starting points, and optimization may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Suzuki-Miyaura Coupling Protocol

An alternative to palladium catalysis, nickel-based systems can also be effective.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • 3-Furanylboronic acid (2.5 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate.

  • Under a nitrogen atmosphere, add 5-bromopyrimidine, 3-furanylboronic acid, and bis(tricyclohexylphosphine)nickel(II) chloride.

  • Add tert-amyl alcohol.

  • Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water and diethyl ether to the flask and stir.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling Protocol

This protocol provides a general procedure for the Stille coupling of 5-bromopyrimidine with an organostannane reagent.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Organostannane (e.g., aryltributylstannane) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.

  • Add the anhydrous solvent, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To facilitate the removal of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously.

  • Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of 5-bromopyrimidine. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the relative ease of byproduct removal.[1] It is a robust and versatile reaction with a wide range of commercially available boronic acids.

However, the Stille coupling offers distinct advantages in certain scenarios. The high stability of organostannanes and the typically neutral reaction conditions can lead to broader functional group tolerance and may be more suitable for sensitive substrates.[1][3][4] Despite the significant drawback of the toxicity of organotin compounds, for complex syntheses where the corresponding boronic acid is unstable or difficult to prepare, the Stille coupling remains a powerful and sometimes superior option.[1][4]

Ultimately, the choice between Suzuki and Stille coupling should be made on a case-by-case basis, considering the specific substrate, desired functional group tolerance, and the laboratory's capabilities for handling toxic reagents.

References

Reactivity Face-Off: 5-Bromopyrimidine vs. 5-Chloropyrimidine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. Pyrimidine cores, ubiquitous in biologically active molecules, are frequently modified using palladium-catalyzed cross-coupling reactions. The choice of the starting halopyrimidine can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 5-bromopyrimidine and 5-chloropyrimidine derivatives in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille coupling.

The Decisive Role of the Halogen: A Reactivity Overview

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond, compared to the C-Cl bond, facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. Consequently, 5-bromopyrimidine derivatives are typically more reactive than their 5-chloro counterparts, often requiring milder reaction conditions and shorter reaction times to achieve comparable yields.

However, the electron-deficient nature of the pyrimidine ring can activate even less reactive C-Cl bonds towards oxidative addition, especially at the C2, C4, and C6 positions. The C5 position, being less electron-deficient, generally exhibits the lowest reactivity among the pyrimidine positions. Therefore, while 5-bromopyrimidines are inherently more reactive, successful couplings with 5-chloropyrimidines can be achieved, often necessitating more robust catalytic systems, stronger bases, and higher temperatures.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings of 5-bromo- and 5-chloropyrimidine derivatives. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature. Thus, the presented data, collated from various sources, serves as a guide to their relative reactivity.

Table 1: Suzuki-Miyaura Coupling

HalopyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8012~90
5-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~85
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄tert-Amyl alcohol1201High
5-ChloropyrimidineArylboronic acidsPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1102470-90

Table 2: Buchwald-Hartwig Amination

HalopyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-BromopyrimidineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018High
5-ChloropyrimidineVarious amines[Pd(cinnamyl)Cl]₂ (2)Mor-DalPhos (4)K₃PO₄H₂O502-470-95

Table 3: Stille Coupling

HalopyrimidineStannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
5-Bromopyrimidine(Tributylstannyl)furanPd(PPh₃)₄ (5)--Toluene11012Moderate-High
5-ChloropyrimidineVinyltributylstannanePdCl₂(PPh₃)₂ (3)-CuINMP8024~75

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of these cross-coupling reactions.

Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 5-Chloropyrimidine

Materials:

  • 5-Chloropyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (2 mol%)

  • Mor-DalPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed water

Procedure:

  • In a reaction vessel, combine 5-chloropyrimidine, the amine, and K₃PO₄.

  • Add the palladium precatalyst and the Mor-DalPhos ligand.

  • Add degassed water.

  • Stir the mixture vigorously at 50 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Stille Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Organostannane (e.g., (Tributylstannyl)furan) (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.

  • Add the anhydrous solvent, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Workflow and Principles

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical cross-coupling workflow and the fundamental principle of halide reactivity.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling reagents 1. Reagent Preparation (Halopyrimidine, Coupling Partner, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Progress Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Relative Reactivity of 5-Halopyrimidines cluster_key Key Factor reactivity 5-Bromopyrimidine Higher Reactivity Weaker C-Br Bond Faster Oxidative Addition Milder Conditions less_reactivity 5-Chloropyrimidine Lower Reactivity Stronger C-Cl Bond Slower Oxidative Addition Forcing Conditions key Carbon-Halogen Bond Strength

Caption: The inverse relationship between C-X bond strength and reactivity in cross-coupling.

Conclusion

The choice between 5-bromopyrimidine and 5-chloropyrimidine derivatives for cross-coupling reactions is a strategic one, balancing reactivity with substrate availability and cost. 5-Bromopyrimidines are generally more reactive, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. However, the development of highly active catalyst systems has significantly broadened the applicability of the more cost-effective and readily available 5-chloropyrimidine derivatives. For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the efficient and successful synthesis of novel pyrimidine-based compounds.

Alternative building blocks to 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Scaffolds Beyond 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

In the landscape of kinase inhibitor discovery, the privileged this compound scaffold has served as a cornerstone for the development of numerous potent and selective drug candidates. Its inherent modularity, allowing for facile diversification at the C5 position of the pyrimidine ring and the piperidine nitrogen, has made it a favored starting point for many medicinal chemistry campaigns. However, the continuous pursuit of novel chemical space, improved pharmacokinetic profiles, and intellectual property advantages necessitates the exploration of alternative building blocks.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering a toolkit of scaffolds for researchers to innovate beyond this established framework. We present a detailed analysis of alternative heterocyclic cores, bioisosteric replacements for the key bromo substituent, and variations of the piperidine linker. The comparative performance of these alternatives is supported by quantitative data from the literature, alongside detailed experimental protocols for key synthetic transformations.

I. Alternative Heterocyclic Cores: Expanding Beyond the Pyrimidine Ring

The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. However, fusing the pyrimidine ring with other heterocycles can offer distinct advantages in terms of modulating potency, selectivity, and physicochemical properties. Here, we compare two prominent fused pyrimidine scaffolds: pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Performance Comparison of Kinase Inhibitors Derived from Alternative Heterocyclic Cores
Kinase TargetOriginal Scaffold Derivative (IC50, nM)Pyrazolo[3,4-d]pyrimidine Derivative (IC50, nM)Pyrido[2,3-d]pyrimidine Derivative (IC50, nM)Reference
CDK2 Varies33a : comparable to roscovitineNot Reported[1]
FGFR VariesNot Reported4e : 60[2][3]
PDGFR VariesNot Reported4b : 1110[2][3]
EGFR VariesPotent Inhibition Reported4b : 450[2][3][4]
c-Src VariesPotent Inhibition Reported4b : 220[2][3]
PKD Not Reported17m : 17-35Not Reported[5]

Note: The IC50 values are for representative compounds from the literature and may not be a direct comparison due to variations in the rest of the molecule.

Signaling Pathways of Targeted Kinases

The following diagrams illustrate the signaling pathways of key kinases targeted by inhibitors derived from these scaffolds.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

EGFR Signaling Pathway

VEGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Permeability) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

VEGFR Signaling Pathway

BTK_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (B-cell Proliferation, Survival) NFkB->Transcription

BTK Signaling Pathway

II. Bioisosteric Replacements for the 5-Bromo Substituent

The bromine atom at the C5 position of the pyrimidine ring is a versatile handle for late-stage functionalization, typically via palladium-catalyzed cross-coupling reactions. However, replacing the bromo group with other functionalities can offer advantages in terms of modifying electronic properties, metabolic stability, and providing alternative synthetic handles.

Common Bioisosteres for the Bromo Group
BioisostereRationale for UseKey Synthetic Access
Chlorine (Cl) More economical starting material, can participate in cross-coupling reactions, albeit with lower reactivity than bromine.Commercially available (e.g., 1-Boc-3-(5-chloropyrimidin-2-yloxy)piperidine).
Cyano (CN) Can act as a hydrogen bond acceptor, modulates electronic properties, can be hydrolyzed to a carboxylic acid or reduced to an amine.Nucleophilic aromatic substitution with a cyanide source.
Methyl (CH3) Fills the same space as bromine, can improve metabolic stability and lipophilicity.Suzuki coupling with a methylboronic acid derivative.
Alkynyl Provides a rigid linker for extending the molecule, can participate in click chemistry or further functionalization.Sonogashira coupling with a terminal alkyne.

III. Alternative Linker Moieties: Beyond the 3-Oxypiperidine

The 3-oxypiperidine linker provides a balance of rigidity and flexibility, positioning the pyrimidine core and the pendant substituent in a defined spatial orientation. However, exploring alternative linker geometries and ring sizes can lead to improved target engagement and physicochemical properties.

Commercially Available Alternative Linkers
Linker MoietyKey Features
(R/S)-1-Boc-3-aminopiperidine Introduces a basic nitrogen atom, allowing for different substitution patterns and potential salt bridge formation. Chiral versions are available for stereospecific interactions.
N-Boc-3-aminoazetidine A smaller, more rigid four-membered ring that can alter the vector of substituents and improve solubility.
N-Boc-3-aminopyrrolidine A five-membered ring that offers a different conformational profile compared to piperidine.

IV. Experimental Protocols for Key Synthetic Transformations

The following protocols provide a general framework for the key chemical reactions used to functionalize the described building blocks. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a 5-bromopyrimidine derivative with a boronic acid.

Materials:

  • 5-Bromopyrimidine derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add the 5-bromopyrimidine derivative, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

suzuki_workflow start Start reagents Combine Reactants: - 5-Bromopyrimidine - Boronic Acid - Pd Catalyst - Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Workup: - Dilute - Wash - Dry - Concentrate monitor->workup Complete purify Purification (Chromatography) workup->purify end End purify->end

Suzuki-Miyaura Coupling Workflow
B. Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes a general procedure for the palladium-catalyzed amination of a 5-bromopyrimidine derivative.

Materials:

  • 5-Bromopyrimidine derivative (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or BINAP, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a reaction vessel.

  • Add the 5-bromopyrimidine derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

V. Conclusion

While this compound remains a valuable and versatile building block in kinase inhibitor synthesis, the exploration of the alternative scaffolds presented in this guide can unlock new avenues for drug discovery. By considering fused heterocyclic cores, bioisosteric replacements for the bromo substituent, and alternative linker moieties, researchers can access novel chemical space, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and signaling pathway diagrams serve as a foundation for the rational design and synthesis of the next generation of kinase inhibitors.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For medicinal chemists and materials scientists, the functionalization of heteroaromatic cores like pyrimidine is of paramount importance, as these scaffolds are prevalent in numerous pharmaceuticals. However, the electron-deficient nature of the pyrimidine ring can present challenges, making the choice of an appropriate palladium catalyst and reaction conditions critical for achieving high yields and selectivity.[3]

This guide provides an objective comparison of the efficacy of various palladium catalysts for the Suzuki coupling of bromopyrimidines, supported by experimental data from the literature.

Data Presentation: Catalyst Performance Comparison

The selection of the palladium catalyst, ligand, base, and solvent system significantly influences the outcome of the Suzuki coupling with bromopyrimidines. The following table summarizes the performance of several common palladium catalysts under various conditions, offering a comparative overview for researchers.

EntryBromopyrimidine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Cat. Loading (mol%)Yield (%)
12,4-Dichloropyrimidine¹Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-DioxaneReflux24585[4]
22,4-Dichloropyrimidine¹Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane150 (MW)0.25270[5]
32,4-Dichloropyrimidine¹Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane150 (MW)0.250.568[5]
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-22560[3][6]
55-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane100121.5 (Pd)91[7]

¹Note: For 2,4-dichloropyrimidines, the Suzuki coupling reaction typically occurs selectively at the C4 position.[8]

From the data, it is evident that Pd(PPh₃)₄ is a versatile and commonly used catalyst that provides good to high yields, though often requiring longer reaction times under conventional heating.[3][4] The use of microwave irradiation can dramatically reduce reaction times to mere minutes while using very low catalyst loadings.[5] For more complex or challenging couplings, catalyst systems employing bulky, electron-rich phosphine ligands like P(t-Bu)₃ with a palladium precursor such as Pd₂(dba)₃ can be highly effective, leading to excellent yields.[7] The catalyst Pd(dppf)Cl₂, known for its robustness, also demonstrates high efficacy, particularly under microwave conditions.[5]

Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition organopd R¹-Pd(II)Ln-X pd0->organopd transmetalation Transmetalation diorganopd R¹-Pd(II)Ln-R² organopd->diorganopd diorganopd->pd0 reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) diorganopd->product aryl_halide R¹-X (Bromopyrimidine) aryl_halide->pd0 boronic_acid R²-B(OR)₂ borate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->borate_complex Activation base Base (e.g., K₂CO₃) base->boronic_acid borate_complex->organopd label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of bromopyrimidines.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[5]

This protocol is adapted from a procedure favoring rapid, C4-selective coupling using microwave irradiation.

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Procedure:

    • To a microwave process vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane to the vial and seal it with a cap.

    • Place the vial in the cavity of a microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 15 minutes with magnetic stirring.

    • After completion, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Suzuki Coupling of a Substituted Bromopyrimidine[3]

This protocol is a representative example for coupling under standard thermal conditions.

  • Materials:

    • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium catalyst (Pd(PPh₃)₄, 5 mol%)

    • Base (K₃PO₄, 2.0 equiv)

    • Solvent system (1,4-Dioxane and water, e.g., 4:1 v/v)

  • Procedure:

    • Add the palladium catalyst and the bromopyrimidine substrate to a Schlenk flask containing the solvent.

    • Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes at room temperature.

    • Add the arylboronic acid, the base, and distilled water to the reaction mixture.

    • Heat the mixture to reflux at 70–80 °C and stir for 18–22 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by adding ethyl acetate and water.

    • Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under vacuum and purify the residue via column chromatography.

References

Confirming the Structure of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery pipeline. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) and other analytical techniques for the characterization of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the precise determination of its substitution patterns essential.[1][2] This guide will delve into the application of HRMS for the confirmation of these complex structures, offering a comparison with alternative methods and providing detailed, adaptable experimental protocols.

High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands as a premier technique for the confirmation of synthetic compounds. Its primary advantage lies in the ability to provide a highly accurate mass measurement of the parent ion, often to within 5 parts per million (ppm). This accuracy allows for the confident determination of the elemental composition of the molecule, a crucial piece of evidence in structural elucidation. For a compound such as this compound, with a molecular formula of C14H20BrN3O3, the expected monoisotopic mass can be calculated with high precision.

Tandem mass spectrometry (MS/MS) experiments further enhance the confirmatory power of HRMS. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can piece together the compound's structure. The tert-butoxycarbonyl (Boc) protecting group, for instance, exhibits characteristic fragmentation patterns, including the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

Predicted HRMS Data for this compound
Ion Type Predicted m/z Elemental Composition Mass Error (ppm) Notes
[M+H]+358.0764C14H21BrN3O3< 5Protonated molecular ion. The isotopic pattern will be characteristic of a bromine-containing compound.
[M-C4H8+H]+302.0138C10H13BrN3O3< 5Loss of isobutylene from the Boc group.
[M-Boc+H]+258.0240C9H11BrN3O< 5Loss of the entire Boc group.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive structural confirmation relies on orthogonal data from other analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to provide complementary structural information.

Technique Information Provided Advantages Limitations
High-Resolution Mass Spectrometry (HRMS) Elemental composition, molecular weight, structural fragments.High sensitivity, high accuracy, suitable for complex mixtures (with LC).Provides limited information on stereochemistry, requires ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires pure sample, can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).Fast, simple, non-destructive.Provides limited information on the overall structure, not suitable for complex molecules alone.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

This protocol provides a general framework for the analysis of this compound derivatives using a typical LC-HRMS system, such as a quadrupole time-of-flight (Q-TOF) instrument.[4][5]

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for the separation of these moderately polar compounds.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: MS and MS/MS (data-dependent acquisition)

  • Mass Range: 50-1000 m/z

  • Collision Energy (for MS/MS): A ramp from 10 to 40 eV to generate a range of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

  • Expected ¹H NMR signals: Resonances corresponding to the protons on the piperidine ring, the Boc group (a characteristic singlet around 1.4 ppm), and the bromopyrimidine ring.

  • Expected ¹³C NMR signals: Resonances for the carbonyl of the Boc group (around 155 ppm), the carbons of the piperidine and bromopyrimidine rings.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the expected fragmentation, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample Synthetic Product Dissolved Dissolve in Methanol/Water Sample->Dissolved Filtered Filter (0.22 µm) Dissolved->Filtered LC_Separation LC Separation (C18 Column) Filtered->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Scan Full MS Scan (Accurate Mass) ESI_Ionization->MS_Scan MSMS_Scan dd-MS² Scan (Fragmentation) MS_Scan->MSMS_Scan Elemental_Comp Determine Elemental Composition MS_Scan->Elemental_Comp Frag_Analysis Analyze Fragmentation Pattern MSMS_Scan->Frag_Analysis Confirmation Confirm Structure Elemental_Comp->Confirmation Frag_Analysis->Confirmation

Caption: Experimental workflow for the confirmation of this compound derivatives using LC-HRMS.

cluster_frags Characteristic Fragments parent [M+H]⁺ m/z = 358.0764 frag1 [M-C₄H₈+H]⁺ m/z = 302.0138 parent->frag1 - C₄H₈ (56 Da) frag2 [M-Boc+H]⁺ m/z = 258.0240 parent->frag2 - C₅H₈O₂ (100 Da) frag3 Further Fragments frag1->frag3 frag2->frag3

Caption: Predicted major fragmentation pathways for protonated this compound in MS/MS.

Conclusion

The confirmation of this compound derivatives is most robustly achieved through a combination of high-resolution mass spectrometry and NMR spectroscopy. HRMS provides unparalleled confidence in the elemental composition and key structural motifs through fragmentation analysis. When complemented with the detailed connectivity and stereochemical information from NMR, researchers can achieve unambiguous structural elucidation, a cornerstone of successful drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the analytical characterization of this important class of molecules.

References

Comparative Crystallographic Analysis of 1-Boc-Piperidine Derivatives Containing a Halogenated Heteroaromatic Moiety

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural landscape of synthetic intermediates featuring the 1-Boc-piperidine scaffold linked to a halogenated pyrimidine or pyridine ring. This guide provides a comparative analysis of their X-ray crystallographic data, experimental protocols for structure determination, and visual representations of experimental workflows and molecular structures.

The strategic incorporation of a 1-Boc-protected piperidine ring is a common tactic in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. When coupled with a halogenated heteroaromatic system, such as bromopyrimidine or bromopyridine, these molecules serve as versatile intermediates in the synthesis of a wide array of pharmacologically active agents. Understanding the three-dimensional structure of these building blocks through X-ray crystallography is paramount for structure-based drug design and for comprehending the conformational preferences that can influence their reactivity and interaction with biological targets.

This guide focuses on the crystallographic analysis of molecules derived from 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine and its positional isomer, offering a side-by-side comparison of their solid-state structures and the methodologies employed for their characterization.

Comparative Crystallographic Data

To date, a publicly available crystal structure for the target molecule, this compound, has not been reported. However, a detailed crystallographic study has been conducted on its positional isomer, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. This molecule provides a valuable point of comparison, differing only in the attachment point of the heteroaromatic ether on the piperidine ring (position 4 versus 3) and the heteroaromatic core (pyridine versus pyrimidine). The crystallographic data for this isomer is summarized in the table below.

Parametertert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate
Chemical Formula C₁₄H₂₀BrN₃O₃
Molecular Weight 358.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.123(2)
b (Å)16.934(3)
c (Å)9.876(2)
α (°)90
β (°)112.98(3)
γ (°)90
Volume (ų)1559.3(5)
Z 4
Calculated Density (g/cm³)1.524
Key Bond Lengths (Å)
C(7)-O(3)1.354(4)
C(8)-O(3)1.459(4)
Key Bond Angles (°)
C(7)-O(3)-C(8)118.5(3)
Key Torsion Angles (°)
C(6)-C(7)-O(3)-C(8)178.9(3)
C(7)-O(3)-C(8)-C(9)171.2(3)

Experimental Protocols

The determination of the crystal structure for these types of small molecules generally follows a standardized workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involves the nucleophilic substitution of a dihalogenated pyridine with the hydroxyl group of N-Boc-4-hydroxypiperidine.

General Synthesis Protocol:

  • To a solution of N-Boc-4-hydroxypiperidine in a suitable aprotic polar solvent such as dimethylformamide (DMF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C.

  • The reaction mixture is stirred for a short period to allow for the formation of the alkoxide.

  • A solution of the dihalogenated heteroaromatic compound (e.g., 2,5-dibromopyridine) in the same solvent is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

  • The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • The solution is filtered to remove any particulate matter.

  • The vial containing the solution is loosely capped or covered with parafilm perforated with small holes to allow for the slow evaporation of the solvent at room temperature.

  • Crystals typically form over a period of several days to weeks.

X-ray Diffraction and Structure Determination

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing Experimental and Structural Relationships

To better understand the processes and molecular structures discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography s1 Reactants: 1-Boc-4-hydroxypiperidine 2,5-Dibromopyridine s2 Reaction in DMF with NaH s1->s2 s3 Aqueous Workup & Extraction s2->s3 s4 Column Chromatography s3->s4 c1 Dissolution in Suitable Solvent s4->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 x1 Mount Crystal on Diffractometer c3->x1 High-Quality Crystal x2 X-ray Data Collection x1->x2 x3 Structure Solution (e.g., Direct Methods) x2->x3 x4 Structure Refinement x3->x4 final final x4->final Final Crystal Structure (CIF File)

Caption: Experimental workflow for the synthesis, crystallization, and X-ray structure determination of piperidine derivatives.

molecular_comparison cluster_target Target Molecule cluster_isomer Positional Isomer (Crystal Structure Known) target This compound isomer tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate

Caption: Comparison of the 2D structures of the target molecule and its positional isomer.

Safety Operating Guide

Safeguarding Research: Proper Disposal of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic field of drug discovery, ensuring a safe and compliant environment is paramount. The proper disposal of specialized chemical reagents like 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a critical component of laboratory safety protocols. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment and Safety Principles

Quantitative Data Summary

For quick reference, the table below summarizes key data for this compound and related compounds.

PropertyValueSource
Molecular Formula C14H20BrN3O3[4][5]
Molecular Weight 358.23 g/mol [4]
Boiling Point 451.6°C at 760 mmHg[4]
Density 1.394 g/cm³[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[2]

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, etc.) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The container must be leak-proof and clearly labeled.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.

3. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols. Do not use abbreviations.

4. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6][7] The storage area should be clearly marked as a hazardous waste accumulation point.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. This compound will likely require high-temperature incineration.[8] Never dispose of this chemical down the drain or in regular trash.[6]

6. Decontamination:

  • Decontaminate all work surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.

7. Spill Response:

  • In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1][7] Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and decontaminate the spill site.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated PPE, labware) D Dedicated Labeled Solid Waste Container A->D B Liquid Waste (e.g., solutions) E Dedicated Labeled Liquid Waste Container B->E C Sharps Waste (e.g., contaminated needles) F Puncture-Resistant Sharps Container C->F G Designated Hazardous Waste Accumulation Area D->G E->G F->G H Licensed Waste Management Contractor G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical from receipt to disposal.

Hazard Identification and Classification

Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation.[1]

Note: This classification is based on the hazardous properties of similar chemical structures and should be used as a guideline pending a comprehensive experimental evaluation.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[2][3]Prevents skin contact, which can cause irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[4]Protects skin from accidental splashes and contact.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (chemical fume hood).[2][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[3][4]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1]

Handling and Storage

Proper handling and storage protocols are essential to maintain the integrity of the compound and ensure laboratory safety.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Read and understand this entire safety guide.

  • Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]

  • Weighing and Transfer : When weighing and transferring the solid, avoid the formation of dust and aerosols.[1][2] Use appropriate tools (e.g., spatula) and handle with care.

  • Dissolving : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all work surfaces and equipment.

Storage Plan

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[3][4]
Container Keep the container tightly closed.[1][3][4]
Atmosphere Store in a well-ventilated area.[1][3]
Incompatibilities Keep away from strong oxidizing agents and strong acids.[5]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Response Protocol

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.
Spill Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate PPE.[2] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4] Do not let the chemical enter drains.[2][3]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Waste Segregation : As a halogenated organic compound, it should be segregated with other similar chemical waste.

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Compound ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste_disposal Dispose of Waste Properly decontaminate->waste_disposal wash Wash Hands waste_disposal->wash cleanup_end End wash->cleanup_end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.